Product packaging for Vanillactic acid(Cat. No.:CAS No. 2475-56-1)

Vanillactic acid

Cat. No.: B126003
CAS No.: 2475-56-1
M. Wt: 212.2 g/mol
InChI Key: SVYIZYRTOYHQRE-UHFFFAOYSA-N
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Description

Vanillactic acid, also known as vanillactate or VLA, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood. This compound has been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
This compound is a 2-oxo monocarboxylic acid. It derives from a pyruvic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B126003 Vanillactic acid CAS No. 2475-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862962
Record name 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanillactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2475-56-1
Record name Vanillactic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=2475-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillactic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The role of Vanillactic acid in neurotransmitter metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Vanillactic Acid in Neurotransmitter Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (VLA) has emerged as a critical biomarker in the field of neurotransmitter metabolism, not as a direct modulator, but as a key indicator of a specific metabolic dysfunction. Its presence at elevated concentrations in biological fluids, particularly urine, is a hallmark of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder that severely impairs the synthesis of essential neurotransmitters including dopamine, serotonin, norepinephrine, and epinephrine. This guide provides a comprehensive overview of the biochemical basis for this compound's role as a biomarker, detailing the metabolic pathways, presenting quantitative data, outlining experimental protocols for its detection, and visualizing the associated molecular and procedural workflows. Understanding the significance of this compound is paramount for the accurate diagnosis and monitoring of AADC deficiency and provides a window into the consequences of disrupted neurotransmitter synthesis.

Biochemical Pathways

Normal Neurotransmitter Synthesis

Under normal physiological conditions, the synthesis of dopamine and serotonin from their respective amino acid precursors, L-tyrosine and L-tryptophan, is a well-defined pathway. A pivotal step in this process is the decarboxylation of L-3,4-dihydroxyphenylalanine (L-dopa) and 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC). The resulting dopamine and serotonin are then available for their crucial roles in neurotransmission. Dopamine is further metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to its primary metabolite, homovanillic acid (HVA). Similarly, serotonin is metabolized to 5-hydroxyindoleacetic acid (5-HIAA).

Normal_Neurotransmitter_Synthesis cluster_dopamine Dopamine Pathway cluster_serotonin Serotonin Pathway L-Tyrosine L-Tyrosine L-Dopa L-Dopa L-Tyrosine->L-Dopa Tyrosine Hydroxylase Dopamine Dopamine L-Dopa->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase HVA HVA Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin 5-HTP->Serotonin AADC 5-HIAA 5-HIAA Serotonin->5-HIAA MAO

Figure 1: Normal synthesis pathways for dopamine and serotonin.
Altered Metabolism in AADC Deficiency and this compound Formation

In AADC deficiency, pathogenic variants in the DDC gene lead to a severe reduction or absence of AADC enzyme activity.[1] This enzymatic block prevents the conversion of L-dopa to dopamine and 5-HTP to serotonin.[2] Consequently, the precursor molecules accumulate and are shunted into alternative metabolic pathways.

Specifically, the excess L-dopa is methylated by COMT to form 3-O-methyldopa (3-OMD). 3-OMD then undergoes transamination to vanilpyruvic acid, which is subsequently reduced to this compound. This metabolic detour results in significantly elevated levels of this compound in the urine of individuals with AADC deficiency, making it a reliable diagnostic marker for the condition.[3][4]

AADC_Deficiency_Pathway L-Dopa L-Dopa AADC_Block AADC (Deficient) L-Dopa->AADC_Block COMT COMT L-Dopa->COMT Dopamine Dopamine (Deficient) AADC_Block->Dopamine 3-OMD 3-O-Methyldopa (Accumulates) COMT->3-OMD Transaminase Transaminase 3-OMD->Transaminase Vanilpyruvic_Acid Vanilpyruvic Acid Transaminase->Vanilpyruvic_Acid Reducer Reducer Vanilpyruvic_Acid->Reducer Vanillactic_Acid This compound (Elevated) Reducer->Vanillactic_Acid

Figure 2: Altered metabolic pathway in AADC deficiency leading to this compound.

Quantitative Data

The biochemical hallmark of AADC deficiency is a distinct profile of neurotransmitter metabolites in both urine and cerebrospinal fluid (CSF). The accumulation of precursors and the deficiency of downstream metabolites provide a clear diagnostic signature.

Urinary Metabolite Concentrations

Urinary organic acid analysis is a non-invasive method that can strongly indicate AADC deficiency. The most significant finding is a marked elevation of this compound.

MetaboliteAADC Deficient Patients (mmol/mol creatinine)Control Subjects (mmol/mol creatinine)Reference(s)
This compound (VLA) Mean: 10.24 (SD=11.58)Mean: 0.3 (SD=1.18)[3][4][5]
Vanillylmandelic Acid (VMA) Mean: 0.45 (SD=0.29)Mean: 5.59 (SD=3.87)[3][4][5]

Data presented as mean with standard deviation (SD).

Cerebrospinal Fluid (CSF) Metabolite Concentrations

CSF analysis provides a more direct assessment of neurotransmitter metabolism within the central nervous system and is considered a core diagnostic tool for AADC deficiency.[2]

MetaboliteAADC Deficient PatientsNormal Reference RangeReference(s)
Homovanillic Acid (HVA) Significantly Decreased (< 5-83 nmol/L)302-845 nmol/L[6][7]
5-Hydroxyindoleacetic Acid (5-HIAA) Significantly Decreased (< 5 nmol/L)152-462 nmol/L[6][7]
3-O-Methyldopa (3-OMD) Significantly Increased< 10 nmol/L[2][6]
5-Hydroxytryptophan (5-HTP) Significantly Increased< 5 nmol/L[2][6]

Absolute values can vary between laboratories and with patient age.

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of metabolites.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a typical procedure for the detection of this compound in urine.

4.1.1 Sample Preparation and Extraction

  • Collection: A random urine sample is collected in a sterile, preservative-free container.[8]

  • Normalization: The volume of urine used for analysis is typically normalized to the creatinine concentration (e.g., a volume containing 1 μmole of creatinine).[9]

  • Internal Standard: An internal standard (e.g., tropic acid) is added to the urine sample to correct for variations in extraction efficiency and instrument response.[9][10]

  • Extraction: Organic acids are extracted from the acidified urine sample using a liquid-liquid extraction with a solvent such as ethyl acetate or via solid-phase extraction.[3][9][11] The mixture is vortexed and centrifuged to separate the organic layer.

  • Drying: The organic extract is transferred to a new vial and evaporated to complete dryness under a stream of nitrogen gas.[9][12]

4.1.2 Derivatization To increase the volatility and thermal stability of the organic acids for GC analysis, a two-step derivatization process is commonly employed.[13][14][15][16]

  • Methoximation: The dried residue is first treated with methoxyamine hydrochloride to protect keto and aldehyde groups, preventing the formation of multiple derivatives from a single compound.[12][13] The sample is incubated at an elevated temperature (e.g., 60°C for 30 minutes).[12]

  • Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the sample.[9][13] This replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. The sample is then incubated again at a higher temperature (e.g., 70-90°C for 15 minutes).[12]

4.1.3 GC-MS Analysis

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation: The volatile derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up gradually to elute the compounds based on their boiling points and interaction with the column's stationary phase.[8]

  • Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is typically operated in full scan mode to acquire mass spectra for identification.[8] For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.[10]

  • Data Analysis: The resulting chromatogram is analyzed by comparing the retention times and mass spectra of the peaks to a library of known compounds, including a this compound standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Collection 1. Urine Sample Collection Normalization 2. Normalization to Creatinine Urine_Collection->Normalization Add_IS 3. Add Internal Standard Normalization->Add_IS Extraction 4. Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Methoximation 6. Methoximation Evaporation->Methoximation Silylation 7. Silylation (e.g., with BSTFA) Methoximation->Silylation GCMS_Injection 8. GC-MS Injection Silylation->GCMS_Injection Separation 9. Chromatographic Separation GCMS_Injection->Separation Detection 10. Mass Spectrometric Detection Separation->Detection Data_Analysis 11. Data Analysis and Quantification Detection->Data_Analysis

Figure 3: Experimental workflow for GC-MS analysis of urinary this compound.

Conclusion

This compound does not play a direct, active role in modulating neurotransmitter metabolism through receptor binding or enzymatic inhibition. Instead, its significance is that of a crucial downstream indicator of a profound upstream metabolic block. The accumulation of this compound is a direct consequence of the enzymatic failure in AADC deficiency, which prevents the synthesis of dopamine and serotonin. As such, the measurement of this compound in urine is a powerful, non-invasive tool for the diagnosis of this severe neurometabolic disorder. This guide has provided the biochemical context, quantitative data, and analytical methodology that are essential for researchers, clinicians, and drug development professionals working in the field of neurotransmitter disorders. A thorough understanding of the role of this compound is indispensable for advancing the diagnosis and potential therapeutic interventions for AADC deficiency.

References

Discovery and history of Vanillactic acid in metabolic research.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanillactic acid (VLA), a phenolic organic acid, has emerged as a significant biomarker in the field of metabolic research, particularly in the diagnosis of inherited metabolic disorders. This technical guide provides an in-depth overview of the discovery, history, and metabolic significance of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its biochemistry, analytical methodologies, and clinical relevance.

Discovery and History

The recognition of this compound in metabolic studies has evolved over several decades. Initially identified in the broader context of catecholamine metabolism, its clinical significance has been progressively elucidated.

  • Early Identification (1960s-1970s): this compound was first identified as an acidic metabolite of catecholamines present in human urine.[1] A 1964 study reported the synthesis of VLA to investigate its properties.[1] By the 1970s, its presence was noted in the urine of patients with neuroblastoma, a type of cancer, suggesting its potential as a disease marker.[2][3]

  • Association with Inborn Errors of Metabolism (1990s-Present): The pivotal shift in the understanding of VLA's importance came with its association with Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, autosomal recessive neurometabolic disorder affecting the biosynthesis of dopamine and serotonin.[4][5] Elevated levels of VLA in the urine of AADC deficient patients were reported, although it was noted that this elevation could sometimes be subtle.[4][6]

  • Establishment as a Key Diagnostic Marker (2020): A landmark study in 2020 solidified the role of VLA in diagnosing AADC deficiency by demonstrating that the ratio of this compound to Vanillylmandelic acid (VMA) in urine is a highly reliable and accessible diagnostic marker.[4][6]

Biochemical Pathway of this compound Formation

In healthy individuals, the metabolic pathway leading to the formation of this compound is generally minor. However, in the context of AADC deficiency, this pathway becomes prominent due to a metabolic block.

The enzyme AADC is responsible for the conversion of L-DOPA to dopamine. In AADC deficiency, the reduced activity of this enzyme leads to an accumulation of L-DOPA. This excess L-DOPA is then shunted into an alternative metabolic route:

  • Methylation: L-DOPA is first methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).

  • Transamination: 3-OMD is then transaminated to vanilpyruvic acid.

  • Reduction: Finally, vanilpyruvic acid is reduced to this compound.

Vanillactic_Acid_Formation_Pathway AADC_deficiency AADC Deficiency (Metabolic Block) L_DOPA_alt L_DOPA_alt AADC_deficiency->L_DOPA_alt

Caption: Biochemical pathway of this compound formation in AADC deficiency.

Quantitative Data in AADC Deficiency

The quantification of this compound and its ratio to Vanillylmandelic acid (VMA) in urine are crucial for the diagnosis of AADC deficiency.

MetabolitePatient GroupMean Concentration (mmol/mol creatinine)Standard Deviation (SD)Range (mmol/mol creatinine)
This compound (VLA) AADC Deficient (n=14)10.2411.580.37 - 33.06
Non-AADC Controls (n=10,095)0.31.180 - 57.79
Vanillylmandelic Acid (VMA) AADC Deficient (n=14)0.450.290.11 - 1.27
Non-AADC Controls (n=10,095)5.593.870.04 - 60.62

Data from Brennenstuhl et al., 2020.[4]

RatioPatient GroupMean RatioStandard Deviation (SD)Range
VLA/VMA Ratio AADC Deficient (n=14)23.1622.830.97 - 74.1
Non-AADC Controls (n=10,095)0.070.370.0 - 23.24

Data from Brennenstuhl et al., 2020.[4]

Experimental Protocols: Urinary Organic Acid Analysis by GC-MS

The standard method for the analysis of this compound in urine is Gas Chromatography-Mass Spectrometry (GC-MS) as part of a broader organic acid profiling.

GCMS_Workflow start Urine Sample Collection sample_prep Sample Preparation start->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end Results data_processing->end

Caption: General workflow for urinary organic acid analysis by GC-MS.

4.1. Sample Preparation

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled organic acid) is added to the urine sample to account for variations in extraction and derivatization efficiency.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid (HCl), to a pH of less than 2.

  • Saturation: Sodium chloride (NaCl) is added to saturate the aqueous solution, which enhances the extraction of organic acids into the organic solvent.

4.2. Liquid-Liquid Extraction

  • Organic acids are extracted from the acidified urine using a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. This step is often performed sequentially with both solvents to ensure a broad range of organic acids are recovered.

  • The organic layers are combined and dried, for example, by passing through anhydrous sodium sulfate.

  • The solvent is then evaporated to dryness under a stream of nitrogen.

4.3. Derivatization

To increase their volatility for GC analysis, the polar functional groups of organic acids are derivatized.

  • Silylation: The dried extract is reconstituted in a solvent (e.g., pyridine) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.

  • The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

4.4. GC-MS Analysis

  • Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC.

  • Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the stationary phase. A temperature gradient is used to elute the compounds over time.

  • Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.

  • Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

This compound and the Gut Microbiota

The role of the gut microbiota in the metabolism of aromatic compounds is an active area of research. While the primary source of clinically relevant this compound is endogenous metabolism in AADC deficiency, there is potential for microbial production from dietary precursors.

  • Microbial Metabolism of Aromatic Amino Acids: Gut bacteria, such as Clostridium sporogenes, are known to metabolize aromatic amino acids (tryptophan, phenylalanine, and tyrosine) into a variety of circulating metabolites.[7][8][9][10]

  • Potential for VLA Precursor Metabolism: Dietary compounds with structures related to vanillin could potentially be metabolized by gut bacteria. For instance, some lactic acid bacteria are involved in the fermentation of various substrates.[11][12][13][14][15] However, a direct and significant pathway for the conversion of dietary precursors to this compound by specific gut microbes has not yet been well-established in the context of host metabolism. Further research is needed to elucidate the contribution of the gut microbiome to the overall body pool of this compound.

Signaling Pathways and Future Directions

Currently, there is limited evidence to suggest that this compound acts as a direct signaling molecule, for instance, by activating G-protein coupled receptors (GPCRs) or other cellular receptors.[16][17][18][19][20] Its primary role in metabolic research is as a downstream metabolite that indicates a specific enzymatic block.

Future research in this area could explore:

  • The potential for this compound to have biological activity at the high concentrations observed in AADC deficiency.

  • A more detailed investigation into the gut microbial pathways that may contribute to this compound production and its potential impact on host health.

  • The utility of this compound as a biomarker in other metabolic conditions beyond AADC deficiency.

This compound has a well-established and critical role in the diagnosis of Aromatic L-amino acid decarboxylase deficiency. Its history illustrates the progression of a metabolite from an initial observation to a key clinical biomarker. The analytical methods for its detection are robust, and the underlying biochemical pathway in AADC deficiency is well understood. While its direct role in cell signaling and the full extent of its connection to the gut microbiome remain to be fully explored, this compound stands as a prime example of the importance of metabolite discovery and characterization in advancing our understanding of metabolic diseases.

References

Vanillactic Acid: A Key Biomarker in Dysregulated Catecholamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillactic acid (VLA), a metabolite of L-DOPA, has emerged as a significant biomarker in the study of catecholamine metabolism, particularly in the context of inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, its quantitative analysis in biological fluids, and its clinical relevance, with a primary focus on Aromatic L-amino acid decarboxylase (AADC) deficiency. Detailed experimental protocols and data are presented to support researchers and drug development professionals in this field.

Biochemical Pathway of this compound Formation

Under normal physiological conditions, the catecholamine pathway begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase. L-DOPA is then decarboxylated by Aromatic L-amino acid decarboxylase (AADC) to form dopamine, which is a precursor for norepinephrine and epinephrine.

In certain pathological states, particularly in AADC deficiency, the canonical pathway is blocked. This leads to an accumulation of L-DOPA, which is then shunted into an alternative metabolic route. L-DOPA is first methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD). Subsequently, 3-OMD undergoes transamination, a reaction catalyzed by an aromatic amino acid transaminase, to yield vanilpyruvic acid. Finally, vanilpyruvic acid is reduced to this compound.[1] This metabolic diversion makes VLA a crucial indicator of a dysfunctional AADC enzyme.

Catecholamine Metabolism and this compound Formation Figure 1: Catecholamine Metabolism and the Formation of this compound in AADC Deficiency Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA AADC AADC L_DOPA->AADC COMT_LDOPA COMT L_DOPA->COMT_LDOPA Alternative Pathway in AADC Deficiency Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH MAO_COMT_Dopamine MAO, COMT Dopamine->MAO_COMT_Dopamine Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT MAO_COMT_Norepi_Epi MAO, COMT Norepinephrine->MAO_COMT_Norepi_Epi Epinephrine Epinephrine Epinephrine->MAO_COMT_Norepi_Epi HVA Homovanillic Acid (HVA) VMA Vanillylmandelic Acid (VMA) Three_OMD 3-O-Methyldopa (3-OMD) Transaminase Aromatic Amino Acid Transaminase Three_OMD->Transaminase Vanilpyruvic_Acid Vanilpyruvic Acid Reducer Aromatic α-keto acid reductase Vanilpyruvic_Acid->Reducer VLA This compound (VLA) TH->L_DOPA AADC->Dopamine AADC_Deficiency AADC Deficiency (Metabolic Block) DBH->Norepinephrine PNMT->Epinephrine MAO_COMT_Dopamine->HVA MAO_COMT_Norepi_Epi->VMA COMT_LDOPA->Three_OMD Transaminase->Vanilpyruvic_Acid Reducer->VLA

Caption: Figure 1: Catecholamine Metabolism and the Formation of this compound in AADC Deficiency.

Quantitative Data

The concentration of this compound and its ratio to other catecholamine metabolites, such as vanillylmandelic acid (VMA), are critical for diagnostic purposes. The following table summarizes quantitative data from a study on AADC deficiency.

AnalytePatient GroupNMean (mmol/mol creatinine)Standard Deviation (mmol/mol creatinine)Range (mmol/mol creatinine)
This compound (VLA) AADC Deficient1410.2411.580.37 - 33.06
Control10,0950.31.180 - 57.79
Vanillylmandelic Acid (VMA) AADC Deficient140.450.290.11 - 1.27
Control10,0955.593.870.04 - 60.62

Data sourced from a study on the semi-quantitative detection of VLA/VMA ratio in urine for AADC deficiency diagnosis.[2][3]

Experimental Protocols

Accurate quantification of this compound and other catecholamine metabolites is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of urinary organic acids.

Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol outlines a typical procedure for the analysis of urinary organic acids, including this compound, using GC-MS.

1. Sample Preparation

  • Urine Collection: A random urine sample is collected in a clean, plastic container. For quantitative analysis, a 24-hour urine collection is often preferred.

  • Internal Standard: An internal standard, such as a stable isotope-labeled version of the analyte or a compound with similar chemical properties, is added to a known volume of urine to account for variations in extraction and derivatization efficiency.

  • pH Adjustment: The urine sample is acidified to a pH of 1-2 with hydrochloric acid (HCl). This step is crucial for the efficient extraction of organic acids.

2. Extraction

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from urine.

    • Add an organic solvent, such as ethyl acetate or a mixture of ethyl acetate and diethyl ether, to the acidified urine sample.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the sample to separate the two phases.

    • Carefully collect the upper organic layer, which contains the organic acids.

    • Repeat the extraction process two or three times to maximize the recovery of the analytes.

    • Pool the organic extracts.

3. Derivatization

  • Drying: The pooled organic extract is dried under a gentle stream of nitrogen gas.

  • Silylation: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add the derivatization reagent to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

4. GC-MS Analysis

  • Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography (GC): The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different organic acids based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each compound is used for identification by comparing it to a library of known spectra. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for GC-MS Analysis of Urinary this compound Figure 2: Experimental Workflow for GC-MS Analysis of Urinary this compound Start Urine Sample Collection Add_IS Addition of Internal Standard Start->Add_IS Acidification Acidification (pH 1-2) Add_IS->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Centrifugation Phase Separation (Centrifugation) LLE->Centrifugation Collect_Organic Collect Organic Layer Centrifugation->Collect_Organic Drying Drying under Nitrogen Collect_Organic->Drying Derivatization Derivatization (e.g., BSTFA + TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Caption: Figure 2: Experimental Workflow for GC-MS Analysis of Urinary this compound.

Clinical Significance

Aromatic L-amino acid decarboxylase (AADC) Deficiency

The primary clinical utility of this compound measurement is in the diagnosis of AADC deficiency.[4] This rare, autosomal recessive disorder results in a severe deficiency of dopamine and serotonin. The consequent accumulation of L-DOPA and its diversion to the 3-OMD pathway leads to a significant elevation of VLA in the urine of affected individuals.[2][3] The ratio of VLA to VMA has been shown to be a reliable and sensitive biomarker for this condition, often more so than the absolute concentration of VLA alone.[4]

Neuroblastoma and Other Catecholamine-Secreting Tumors

While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the primary biomarkers for neuroblastoma, a common childhood cancer, the profile of catecholamine metabolites can be informative. In some cases of neuroblastoma, particularly those with low AADC activity, elevated levels of VLA might be observed. However, its diagnostic utility in this context is less established compared to VMA and HVA.[5][6][7]

Conclusion

This compound is a critical metabolite in the alternative pathway of L-DOPA metabolism that becomes prominent in conditions of AADC deficiency. Its measurement, particularly in ratio to VMA, provides a powerful diagnostic tool for this severe neurotransmitter disorder. The methodologies for its quantification are well-established, with GC-MS being a robust and reliable technique. Further research into the role of this compound in other disorders of catecholamine metabolism may reveal additional clinical applications for this important biomarker. This guide provides a foundational understanding for researchers and clinicians working to advance the diagnosis and treatment of these complex conditions.

References

Methodological & Application

Protocol for sample preparation for Vanillactic acid testing.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillactic acid (VLA) is a significant biomarker in the clinical diagnosis of certain metabolic disorders, most notably Aromatic L-amino Acid Decarboxylase (AADC) deficiency. AADC deficiency is a rare, autosomal recessive neurometabolic disorder that affects the biosynthesis of essential neurotransmitters. The accurate quantification of this compound in biological samples, such as urine, is crucial for the timely diagnosis and monitoring of this condition. These application notes provide detailed protocols for the preparation of urine samples for this compound analysis using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance

In a healthy individual, L-DOPA is primarily metabolized to dopamine. However, in individuals with AADC deficiency, this pathway is impaired. Consequently, L-DOPA is shunted into an alternative metabolic route, leading to the accumulation and subsequent excretion of this compound in the urine. Elevated levels of VLA, particularly when expressed as a ratio to Vanillylmandelic acid (VMA), serve as a highly reliable, non-invasive diagnostic marker for AADC deficiency.[1][2][3]

Data Presentation

The following table summarizes the urinary concentrations of this compound and Vanillylmandelic acid in AADC deficient patients compared to non-AADC controls. The data clearly illustrates the diagnostic utility of the VLA/VMA ratio.

MetaboliteAADC Deficient Patients (Mean ± SD)Non-AADC Controls (Mean ± SD)
This compound (VLA)10.24 ± 11.58 mmol/mol creatinine0.3 ± 1.18 mmol/mol creatinine
Vanillylmandelic acid (VMA)0.45 ± 0.29 mmol/mol creatinine5.59 ± 3.87 mmol/mol creatinine
VLA/VMA Ratio 23.16 ± 22.83 0.07 ± 0.37

Data compiled from studies on AADC deficient patients and non-AADC controls.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the steps for the extraction and derivatization of this compound from urine samples for subsequent analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled VLA or a structurally similar organic acid not present in urine)

  • 5M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS autosampler vials with inserts

Procedure:

  • Sample Collection and Normalization:

    • Collect a random urine sample in a sterile, preservative-free container.

    • Store the sample at -20°C or lower until analysis.

    • Prior to extraction, thaw the urine sample and centrifuge to remove any particulate matter.

    • Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.

  • Acidification and Extraction:

    • Pipette 1 mL of the normalized urine sample into a 15 mL glass centrifuge tube.

    • Add the internal standard.

    • Acidify the sample to a pH of less than 2 by adding 2-3 drops of 5M HCl. Confirm the pH with pH paper.

    • Add approximately 0.5 g of NaCl to the tube to facilitate phase separation.

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen in a heating block set to 40-50°C.

  • Derivatization:

    • Step 1: Oximation:

      • To the dried extract, add 50 µL of methoxyamine hydrochloride solution.

      • Cap the tube and vortex to dissolve the residue.

      • Incubate at 60°C for 30 minutes to protect carbonyl groups.

    • Step 2: Silylation:

      • After cooling, add 100 µL of BSTFA with 1% TMCS to the tube.

      • Cap the tube and vortex thoroughly.

      • Incubate at 70°C for 60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes a simplified "dilute-and-shoot" method for the preparation of urine samples for this compound analysis by Liquid Chromatography-Tandem Mass Spectrometry. This method is often preferred for its high throughput and reduced sample preparation time.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled VLA)

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS autosampler vials

Procedure:

  • Sample Collection and Initial Processing:

    • Collect and store the urine sample as described in the GC-MS protocol.

    • Thaw the sample and centrifuge to pellet any precipitates.

  • Dilution and Protein Precipitation:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of a solution of 0.1% formic acid in methanol (or acetonitrile) containing the internal standard.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration and Analysis:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Vanillactic_Acid_Metabolic_Pathway cluster_main L-DOPA Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC (Normal Pathway) VLA This compound LDOPA->VLA Alternative Pathway (AADC Deficiency) GCMS_Workflow start Urine Sample acidify Acidification (pH < 2) + Internal Standard start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporation to Dryness extract->evaporate derivatize Derivatization (Oximation & Silylation) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze LCMSMS_Workflow start Urine Sample dilute Dilution & Protein Precipitation (Methanol + Internal Standard) start->dilute centrifuge Centrifugation dilute->centrifuge filter Filtration (0.22 µm) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze

References

Application Notes and Protocols for High-Throughput Screening of Vanillactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillactic acid (VLA), a metabolite of L-DOPA, has emerged as a critical biomarker for the diagnosis of Aromatic L-amino Acid Decarboxylase (AADC) deficiency, a rare, autosomal recessive genetic disorder that affects neurotransmitter synthesis. In individuals with AADC deficiency, the impaired activity of the AADC enzyme leads to an accumulation of L-DOPA, which is then shunted into an alternative metabolic pathway, resulting in elevated levels of VLA in biological fluids such as urine and cerebrospinal fluid.[1] The quantification of VLA, particularly in ratio to vanillylmandelic acid (VMA), serves as a reliable diagnostic marker for this debilitating condition.[2][3][4]

High-throughput screening (HTS) methodologies for VLA can accelerate the identification of individuals with AADC deficiency, enabling earlier diagnosis and intervention. Furthermore, HTS assays can be invaluable in drug discovery efforts aimed at identifying small molecule therapeutics that modulate VLA levels or address the underlying metabolic dysfunction in AADC deficiency.

These application notes provide a framework for developing and implementing a high-throughput screening assay for the detection and quantification of elevated this compound. Two potential HTS approaches are detailed: a colorimetric enzyme-based assay and a competitive enzyme-linked immunosorbent assay (ELISA).

Biochemical Pathway of this compound Formation in AADC Deficiency

In healthy individuals, L-DOPA is primarily converted to dopamine by the AADC enzyme. However, in AADC deficiency, this pathway is blocked. Consequently, L-DOPA is metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD). The accumulation of 3-OMD leads to its further metabolism to vanilpyruvic acid and subsequently to this compound.[5]

This compound Biosynthesis Pathway in AADC Deficiency cluster_main_pathway Normal Dopamine Synthesis cluster_aadc_deficiency AADC Deficiency Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC (Active) LDOPA_alt L-DOPA ThreeOMD 3-O-Methyldopa (3-OMD) LDOPA_alt->ThreeOMD COMT AADC_blocked AADC (Deficient) LDOPA_alt->AADC_blocked VanilpyruvicAcid Vanilpyruvic Acid ThreeOMD->VanilpyruvicAcid Metabolism VLA This compound (VLA) VanilpyruvicAcid->VLA Metabolism AADC_blocked->Dopamine High-Throughput Screening Workflow for this compound Start Sample Collection (e.g., Urine) SamplePrep Sample Preparation (Dilution, Centrifugation) Start->SamplePrep PlateLoading Plate Loading (384- or 1536-well plates) SamplePrep->PlateLoading ReagentAdd Addition of Assay Reagents (Enzymes/Antibodies, Substrate) PlateLoading->ReagentAdd Incubation Incubation ReagentAdd->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection DataAnalysis Data Analysis (Hit Identification) Detection->DataAnalysis HitValidation Hit Validation (Confirmation, Dose-Response) DataAnalysis->HitValidation End Validated Hits HitValidation->End

References

Troubleshooting & Optimization

How to resolve matrix effects in Vanillactic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in vanillactic acid quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to inaccurate and irreproducible quantification.

Q2: How can I detect matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Post-extraction Spike: This quantitative method compares the response of this compound in a clean solvent to its response in a sample matrix extract. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Q3: What is the best internal standard for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte and co-elute, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization. If a SIL internal standard is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unresolved matrix effects.

Initial Assessment Workflow

cluster_0 Problem Identification cluster_1 Matrix Effect Evaluation cluster_2 Resolution Strategies cluster_3 Validation start Inconsistent Results eval Perform Post-Extraction Spike Analysis start->eval check Matrix Effect Observed? eval->check optimize Optimize Sample Prep & Chromatography check->optimize Yes revalidate Re-validate Assay check->revalidate No implement_is Use Stable Isotope-Labeled Internal Standard optimize->implement_is implement_is->revalidate end Consistent & Accurate Results revalidate->end

Caption: Workflow for identifying and resolving matrix effects.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components. See the "Sample Preparation Method Comparison" section below for a comparison of common techniques.

  • Chromatographic Separation: Adjust the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Issue 2: Low recovery of this compound during sample preparation.

Low recovery can be due to inefficient extraction or analyte degradation.

Troubleshooting Steps:

  • Evaluate Different Extraction Solvents (for LLE): Test a range of solvents with varying polarities to find the optimal solvent for extracting this compound.

  • Optimize pH (for LLE and SPE): The pH of the sample can significantly impact the extraction efficiency of acidic compounds like this compound. Adjust the pH to ensure it is in a non-ionized state.

  • Select the Appropriate SPE Sorbent: Choose an SPE sorbent that has a high affinity for this compound and a low affinity for interfering matrix components.

  • Assess Analyte Stability: Investigate if this compound is degrading during sample processing. This can be checked by comparing the response of a sample processed immediately versus one that has been left at various stages of the sample preparation process.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound and the internal standard into the final extract.

    • Set C (Spiked Sample): Spike this compound and the internal standard into the blank matrix at the beginning and process through the entire sample preparation procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • %RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

Interpretation:

  • An MF value close to 1 (or 100%) indicates no significant matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)ThroughputSelectivity
Protein Precipitation (PPT) 80 - 95HighHighLow
Liquid-Liquid Extraction (LLE) 70 - 90MediumMediumMedium
Solid-Phase Extraction (SPE) 85 - 100LowLowHigh

Note: These values are typical and may vary depending on the specific matrix and optimization of the method.

Visualization of Key Concepts

Signaling Pathway (Illustrative)

This diagram illustrates a hypothetical metabolic pathway involving this compound, which could be relevant for understanding its biological context.

Precursor Precursor Intermediate 1 Intermediate 1 Precursor->Intermediate 1 Enzyme A This compound This compound Intermediate 1->this compound Enzyme B Metabolite 1 Metabolite 1 This compound->Metabolite 1 Enzyme C Metabolite 2 Metabolite 2 This compound->Metabolite 2 Enzyme D

Caption: Hypothetical metabolic pathway of this compound.

Technical Support Center: Vanillactic Acid (VLA) Detection in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vanillactic acid (VLA) in urine.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound in urine.[1][2][3] It offers high accuracy and can detect low concentrations of the analyte. Gas chromatography-mass spectrometry (GC-MS) is also a widely used and reliable method, though it often requires a derivatization step to make the VLA volatile.[4][5]

Q2: Why is the this compound (VLA) to vanillylmandelic acid (VMA) ratio important?

A2: The elevation of VLA in urine can sometimes be subtle and easily missed, making a diagnosis based on VLA concentration alone challenging.[4][6][7][8] The VLA/VMA ratio has been established as a more reliable and sensitive diagnostic marker, particularly for conditions like Aromatic L-amino acid decarboxylase (AADC) deficiency.[4][6][7][8] In AADC deficiency, VLA levels are often increased while VMA levels can be normal or low, making the ratio a more robust indicator.

Q3: What are common pre-analytical errors that can affect VLA measurements?

A3: Common pre-analytical errors include improper sample collection, storage, and preparation. Urine samples should be collected and stored properly (typically frozen) to prevent degradation of analytes. Inconsistent sample acidification or extraction can also lead to variability in results. For GC-MS analysis, incomplete derivatization is a critical pre-analytical error that can significantly impact sensitivity and accuracy.

Q4: Is derivatization always necessary for VLA analysis?

A4: Derivatization is typically required for GC-MS analysis to increase the volatility and thermal stability of this compound.[9] Common derivatization methods include silylation (e.g., using BSTFA or MTBSTFA) to create trimethylsilyl (TMS) derivatives. For LC-MS/MS analysis, derivatization is not always necessary, and a "dilute-and-shoot" method can sometimes be employed, simplifying sample preparation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Peak for VLA 1. Incomplete derivatization (for GC-MS).2. Degradation of VLA in the sample.3. Inefficient extraction.4. Instrument sensitivity issues.1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure anhydrous conditions.2. Ensure proper sample storage (-20°C or lower). Avoid repeated freeze-thaw cycles.3. Evaluate and optimize the liquid-liquid or solid-phase extraction protocol. Check pH of the sample before extraction.4. Perform instrument calibration and maintenance. Check for leaks and ensure proper tuning.
High Variability Between Replicates 1. Inconsistent sample preparation.2. Pipetting errors.3. Instability of derivatized sample.4. Carryover from previous injections.1. Standardize all steps of the sample preparation protocol. Use an internal standard.2. Calibrate pipettes regularly.3. Analyze derivatized samples as soon as possible. Some derivatives are sensitive to moisture.4. Implement a robust wash protocol for the autosampler and injection port between samples.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column.2. Co-elution with an interfering compound.3. Inappropriate GC column phase.4. Sample overload.1. Use a deactivated inlet liner and column. Perform regular maintenance.2. Optimize the chromatographic method (e.g., temperature gradient) to improve separation.3. Use a column appropriate for the analysis of acidic compounds.4. Dilute the sample or inject a smaller volume.
VLA/VMA Ratio is Not Reproducible 1. Inconsistent measurement of both VLA and VMA.2. Different stability of VLA and VMA under storage or preparation conditions.1. Ensure that the analytical method is validated for the simultaneous and accurate quantification of both analytes.2. Investigate the stability of both compounds under your specific experimental conditions.

Experimental Protocols

Protocol: GC-MS Analysis of this compound in Urine

This protocol is a general guideline based on common practices for organic acid analysis in urine.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

  • Take a 1 mL aliquot of the supernatant.

  • Add an internal standard (e.g., a stable isotope-labeled VLA or a structurally similar compound not present in urine).

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for VLA-TMS and the internal standard.

Visualizations

Signaling Pathway

Catecholamine Metabolism DOPAMINE Dopamine HVA Homovanillic Acid (HVA) DOPAMINE->HVA MAO, COMT NOREPINEPHRINE Norepinephrine DOPAMINE->NOREPINEPHRINE Dopamine β-hydroxylase VMA Vanillylmandelic Acid (VMA) NOREPINEPHRINE->VMA MAO, COMT L_DOPA L-DOPA VLA This compound (VLA) L_DOPA->VLA Alternative Pathway (elevated in AADC deficiency) AADC AADC L_DOPA->AADC AADC->DOPAMINE

Caption: Simplified catecholamine metabolism pathway.

Experimental Workflow

VLA Detection Workflow SAMPLE Urine Sample Collection PREP Sample Preparation (Acidification & Extraction) SAMPLE->PREP DERIV Derivatization (for GC-MS) PREP->DERIV ANALYSIS GC-MS or LC-MS/MS Analysis PREP->ANALYSIS LC-MS/MS 'dilute-and-shoot' DERIV->ANALYSIS DATA Data Processing (Quantification & Ratio Calculation) ANALYSIS->DATA RESULT Result Interpretation DATA->RESULT

Caption: General workflow for VLA detection in urine.

Logical Relationship

Improving Sensitivity SENSITIVITY Improved Diagnostic Sensitivity VLA_VMA VLA / VMA Ratio Calculation VLA_VMA->SENSITIVITY SUBTLE_VLA Subtle VLA Elevation MISSED_DIAGNOSIS Potential for Missed Diagnosis SUBTLE_VLA->MISSED_DIAGNOSIS MISSED_DIAGNOSIS->VLA_VMA is addressed by

Caption: Logic for using the VLA/VMA ratio.

References

Technical Support Center: Vanillactic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of vanillactic acid (VLA) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and hydroxyl functional groups. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with nonpolar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of this compound, allowing for its successful analysis by GC-MS.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization technique for organic acids, including this compound, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are widely used.[3][4] Another common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Q3: How should I store my samples before and after derivatization?

A3: Before derivatization, it is recommended to store urine or plasma samples frozen at -20°C or ideally at -70°C for long-term stability.[2] After derivatization, TMS-derivatives are sensitive to moisture and can degrade over time. For robust and reproducible results, it is best to analyze the samples as soon as possible. If storage is necessary, derivatized samples should be kept at -20°C, where they can remain stable for up to 72 hours. When stored at 4°C in an autosampler, they are typically stable for about 12 hours.[5][6]

Q4: What are the expected mass-to-charge (m/z) fragments for tris-TMS-vanillactic acid?

A4: The fully derivatized this compound will have three trimethylsilyl (TMS) groups attached. The predicted mass spectrum of tris-TMS-vanillactic acid shows several characteristic fragments. While a full experimental spectrum is ideal for confirmation, the predicted fragments can be used as a guide for identification. The molecular weight of the tris-TMS derivative is 428.187 Da.

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can interact with the analyte.- Use a deactivated injector liner. - Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites. - Ensure all connections are sound and there are no leaks.[7][8]
Incomplete Derivatization: Free hydroxyl or carboxyl groups on this compound will cause tailing.- Optimize derivatization conditions (temperature and time). Ensure the sample is completely dry before adding the derivatization reagent. - Use a catalyst (e.g., 1% TMCS with BSTFA) to drive the reaction to completion.[3]
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample. - Increase the split ratio in the injector settings.[9]
Peak Fronting Column Overload: Severe cases of column overload can manifest as fronting peaks.- Dilute the sample or inject a smaller volume. - Increase the split ratio.[9]
Incompatible Solvent: The solvent used to dissolve the derivatized sample may not be compatible with the GC column's stationary phase.- Ensure the final solvent is non-polar (e.g., hexane, toluene) if using a non-polar column like a DB-5ms.
Low or No Signal
Symptom Possible Cause Suggested Solution
No peak for this compound Degradation of derivatized analyte: TMS derivatives are moisture-sensitive.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Analyze samples as soon as possible after derivatization.[5]
Inefficient extraction: this compound may not be efficiently extracted from the sample matrix.- Ensure the pH of the sample is acidic (around 1-2) before liquid-liquid extraction with an organic solvent like ethyl acetate.[10] - Perform multiple extractions and pool the organic layers.
GC-MS system issue: Leaks, filament burnout, or incorrect MS parameters.- Perform a system leak check. - Verify the MS is properly tuned and the filament is operational. - Check that the MS is scanning the correct m/z range for derivatized this compound.
Low signal intensity Incomplete derivatization: Not all this compound molecules are derivatized.- Increase derivatization temperature (e.g., 70-90°C) and/or time (e.g., 30-60 minutes).[3] - Ensure a sufficient excess of the derivatization reagent is used.
Loss of analyte during sample preparation: this compound may be lost during the solvent evaporation step.- Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not let the sample sit in the evaporator after it has dried.
Quantification Issues
Symptom Possible Cause Suggested Solution
Poor reproducibility Inconsistent sample preparation: Variations in extraction or derivatization steps.- Use an internal standard (ideally a stable isotope-labeled version of this compound) added at the beginning of the sample preparation to correct for variability.[2] - Ensure accurate and consistent pipetting of all reagents and samples.
Degradation of derivatives in the autosampler: TMS derivatives can degrade over long analytical runs.- Store derivatized samples at -20°C and place only a limited number of vials in the autosampler at a time.[5][6]
Inaccurate quantification Matrix effects: Co-extracted compounds from the sample matrix can enhance or suppress the ionization of the target analyte.- Use a matrix-matched calibration curve. - If available, a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[2]
Co-eluting interferences: Another compound may have a similar retention time and mass fragments, leading to an artificially high signal.- Check the mass spectrum of the peak carefully against a known standard of this compound. - Adjust the GC temperature program to try and separate the interfering peak. - Monitor for unique, characteristic fragment ions of derivatized this compound.

Quantitative Data Summary

The following tables provide reference data for the analysis of this compound and related compounds. Note that specific values for LOD, LOQ, and recovery can vary depending on the instrumentation, matrix, and specific protocol used.

Table 1: GC-MS Parameters for Organic Acid Analysis

ParameterTypical Value
GC Column Non-polar, e.g., 5% phenyl methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 280 °C
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless
Carrier Gas Helium at a constant flow of ~1 mL/min
Oven Program Initial temp: 80-100°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 600

Table 2: Performance Data for Related Aromatic Acid Analysis by GC-MS

AnalyteMatrixLODLOQRecovery (%)
Vanillylmandelic Acid (VMA)Urine0.8 pg (on-column)--
Homovanillic Acid (HVA)Urine4.0 pg (on-column)--
This compound (VLA)UrineEstimated to be in the low pg rangeEstimated to be in the low to mid pg rangeExpected to be >80% with optimized extraction

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Urine

This protocol is a general procedure for organic acid analysis and is applicable to this compound.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine at 2000 x g for 5 minutes to pellet any precipitates.

  • Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube.

  • Add an internal standard (e.g., a stable isotope-labeled VLA or a non-endogenous organic acid like 2-phenylbutyric acid).

  • Acidify the urine to a pH of ~1-2 by adding hydrochloric acid (HCl).

  • Add sodium chloride to saturate the aqueous solution, which improves extraction efficiency.

  • Add 3 mL of ethyl acetate, cap the tube, and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction (steps 7-9) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C). It is crucial that the sample is completely dry.

2. Derivatization (Silylation):

  • To the dried residue, add 100 µL of a silylation reagent such as BSTFA + 1% TMCS.

  • Add a solvent if necessary (e.g., 50 µL of pyridine or acetonitrile) to ensure the residue dissolves.

  • Cap the tube tightly and vortex to mix.

  • Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

Visualizations

Experimental Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample is Add Internal Standard urine->is acidify Acidify (pH 1-2) is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate reagent Add Silylation Reagent (BSTFA) evaporate->reagent heat Heat (70-90°C) reagent->heat gcms GC-MS Analysis heat->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting start Peak Tailing Observed q1 Is the peak tailing for all compounds or just VLA? start->q1 all_tail Likely a system-wide issue. q1->all_tail All Peaks vla_tail Likely an issue specific to the analyte. q1->vla_tail Just VLA check_system Check for leaks. Replace injector liner & septum. Trim GC column. all_tail->check_system check_derivatization Was derivatization complete? Is the sample dry? vla_tail->check_derivatization optimize Optimize derivatization: - Increase temp/time - Use catalyst check_derivatization->optimize

Caption: Decision tree for troubleshooting peak tailing issues.

References

Optimizing chromatographic separation of Vanillactic acid and its isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Chromatographic Separation of Vanillactic Acid and Its Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the analysis of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from isomers important? this compound (VLA), or 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenolic organic acid.[1] It serves as a significant biomarker in neurochemistry and for inborn errors of metabolism, particularly Aromatic L-amino Acid Decarboxylase (AADC) deficiency.[1] The separation of VLA from its structural isomers is critical for accurate quantification and diagnosis, as isomeric impurities can interfere with the analysis, leading to incorrect conclusions.

Q2: What makes the chromatographic separation of this compound and its isomers challenging? The separation is challenging due to several factors:

  • Polarity: As a polar acidic compound, this compound can be difficult to retain on traditional reversed-phase columns like C18.[2]

  • Structural Similarity: Isomers have the same molecular weight and similar physicochemical properties, making them difficult to resolve.[3]

  • Chirality: this compound contains a chiral center, leading to enantiomers (optical isomers) that are identical in most physical properties but differ in their interaction with a chiral environment.[3] Separating these requires specialized chiral stationary phases or mobile phase additives.

Q3: What are the common chromatographic techniques used for this separation? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[4][5][6] For HPLC, reversed-phase (RP-HPLC) is frequently used, often with modifications to enhance retention of polar analytes.[2][7] Chiral chromatography is essential for separating enantiomers.[3]

Troubleshooting Guide

Q1: I am seeing poor or no resolution between my isomeric peaks. What should I do?

Poor resolution is a common issue when separating closely related isomers.[8] This can manifest as broad, overlapping peaks.

Solutions:

  • Optimize Mobile Phase Composition: Adjusting the polarity and pH of the mobile phase can significantly impact selectivity.[7][8] For acidic compounds like VLA, operating at a pH that keeps the analyte in a neutral or single ionic state can improve peak shape and retention.[7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, select a column with a different selectivity.[8]

    • For general isomerism, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different interaction mechanisms like pi-pi interactions.[7]

    • For enantiomers, a chiral stationary phase (CSP) is required.[3]

  • Reduce Flow Rate: Slower flow rates can increase the interaction time between the analytes and the stationary phase, often improving resolution, though it will lengthen the analysis time.[8]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which enhances resolution.[8]

  • Adjust Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.[8] However, ensure the temperature is within the stability limits of the column and analytes.

Q2: My peaks for this compound are tailing. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly when analyzing acidic or basic compounds.[9][10]

Solutions:

  • Mobile Phase pH Adjustment: For acidic analytes, using a mobile phase with a pH well below the pKa of the analyte (typically 2-3 pH units lower) will suppress the ionization of silanol groups on the silica support and ensure the analyte is in its protonated, less polar form, reducing secondary interactions.

  • Use a High-Purity Silica Column: Modern columns are made with high-purity silica with fewer residual silanol groups, which are a primary cause of tailing for acidic compounds.

  • Add a Competing Agent: Incorporating a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid - TFA) into the mobile phase can help to saturate the active sites on the stationary phase that cause tailing.

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing.[10] Try flushing the column or replacing the guard column.

Q3: My retention times are shifting between injections. What is the cause?

Inconsistent retention times can compromise the reliability of your analysis.[11]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection and between gradient runs.[11] Insufficient equilibration is a common cause of shifting retention times.

  • Check for Pump Issues: Fluctuations in the pump's flow rate or mobile phase composition can cause retention time drift.[11] Ensure the pump is properly primed and there are no air bubbles in the system.

  • Mobile Phase Stability: Prepare fresh mobile phase daily. The composition of the mobile phase can change over time due to evaporation of volatile organic components.

  • Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[12]

Data Presentation

Effective method development requires systematic tracking of experimental parameters and results. Use the following tables to organize your data.

Table 1: Column Screening for Isomer Separation

Column IDStationary PhaseDimensions (L x ID, µm)Mobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)Tailing Factor
Column AC18150 x 4.6, 5
Column BPhenyl-Hexyl150 x 4.6, 3.5
Column CChiral (e.g., AGP)100 x 2.1, 3

Table 2: Mobile Phase Optimization Log

Experiment #Organic Solvent (%)Aqueous Buffer (pH)Additive (e.g., TFA)Retention Time (min)Resolution (Rs)Comments
130% AcetonitrilepH 2.5 PhosphateNone
235% AcetonitrilepH 2.5 PhosphateNone
330% MethanolpH 3.0 Formate0.1%

Experimental Protocols

This section provides a general starting protocol for the reversed-phase HPLC separation of this compound. This protocol should be optimized for your specific instrument and isomer separation needs.

Protocol: RP-HPLC Method for this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: A high-purity C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and run a linear gradient to a higher percentage (e.g., 50%) over 15-20 minutes. The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 280 nm or MS with electrospray ionization (ESI) in negative mode.

  • Sample Preparation:

    • Dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in water).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the data.

    • At the end of the sequence, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, then re-equilibrate to initial conditions.

Visualizations

The following diagrams illustrate key workflows and concepts in chromatographic method development and troubleshooting.

Workflow Experimental Workflow for Method Development A Define Separation Goal (e.g., Resolve Isomers) B Literature Search & Initial Method Selection A->B C Column & Mobile Phase Screening B->C D Parameter Optimization (pH, Gradient, Temp) C->D E Check Results: Resolution & Peak Shape D->E F Method Validation E->F Goal Met H Refine Parameters E->H Goal Not Met G Routine Analysis F->G H->D

Caption: A typical workflow for developing a chromatographic separation method.

TroubleshootingTree Troubleshooting Decision Tree for Poor Resolution Start Poor Resolution (Overlapping Peaks) Q1 Is peak tailing also present? Start->Q1 A1_Yes Adjust Mobile Phase pH to suppress ionization Q1->A1_Yes Yes Q2 Are peaks symmetrical but overlapping? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease solvent strength or make gradient shallower Q2->A2_Yes Yes Q3 Still no improvement? Q2->Q3 No A2_Yes->Q3 A3_Yes Change column to one with different selectivity (e.g., Phenyl, Chiral) Q3->A3_Yes Yes End Re-evaluate Method Q3->End No A3_Yes->End

Caption: A decision tree to diagnose and solve poor peak resolution.

Parameters Inter-relationship of Chromatographic Parameters Center Separation Quality P1 Mobile Phase P1->Center Selectivity P2 Stationary Phase P2->Center Selectivity P3 Flow Rate P3->Center Efficiency P4 Temperature P4->Center Efficiency S1a pH S1a->P1 S1b Solvent Ratio S1b->P1 S2a Chemistry (C18, Phenyl) S2a->P2 S2b Dimensions S2b->P2

Caption: Key parameters influencing chromatographic separation quality.

References

Troubleshooting guide for inconsistent Vanillactic acid measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Vanillactic acid (VLA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (VLA), chemically known as 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenolic organic acid.[1] It is a metabolite of L-DOPA, a precursor to the neurotransmitter dopamine.[2] Accurate measurement of VLA is crucial as it serves as a key biomarker for certain inborn errors of metabolism, most notably Aromatic L-amino Acid Decarboxylase (AADC) deficiency.[2] Elevated levels of VLA in biological fluids like urine and cerebrospinal fluid can be indicative of this disorder.

Q2: What are the common analytical methods for measuring this compound?

The most common methods for the quantitative analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). These techniques offer the high sensitivity and specificity required for accurate quantification in complex biological matrices.

Q3: What are the expected concentrations of this compound in biological samples?

VLA concentrations can vary significantly between healthy individuals and those with metabolic disorders. The following table summarizes representative concentrations found in urine, a common matrix for VLA analysis.

PopulationMean VLA Concentration (mmol/mol creatinine)Reference
Non-AADC Controls0.3[1]
AADC Deficient Patients10.24[1]

Note: These values are for informational purposes and may vary between laboratories and patient populations. It is essential to establish your own reference ranges.

Troubleshooting Guide for Inconsistent this compound Measurements

Inconsistent measurements of this compound can arise from various factors, from sample handling to data analysis. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Inconsistent VLA Measurements

TroubleshootingWorkflow Inconsistent_Results Inconsistent VLA Results Pre_Analytical Pre-Analytical Issues Inconsistent_Results->Pre_Analytical Analytical Analytical Issues Inconsistent_Results->Analytical Data_Processing Data Processing Issues Inconsistent_Results->Data_Processing Sample_Collection Sample Collection & Handling Pre_Analytical->Sample_Collection Sample_Storage Sample Storage Pre_Analytical->Sample_Storage Sample_Prep Sample Preparation Pre_Analytical->Sample_Prep GCMS_Issues GC-MS Specific Analytical->GCMS_Issues LCMS_Issues LC-MS/MS Specific Analytical->LCMS_Issues General_Instrument General Instrument Performance Analytical->General_Instrument Integration Peak Integration Errors Data_Processing->Integration Calibration Calibration Curve Issues Data_Processing->Calibration Internal_Standard Internal Standard Variability Data_Processing->Internal_Standard Derivatization Incomplete Derivatization GCMS_Issues->Derivatization Injection Injection Problems GCMS_Issues->Injection Matrix_Effects Matrix Effects LCMS_Issues->Matrix_Effects Column_Performance Column Degradation LCMS_Issues->Column_Performance Mobile_Phase Mobile Phase Issues LCMS_Issues->Mobile_Phase

Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent this compound measurements.

Pre-Analytical Issues

Variability introduced before the sample reaches the analytical instrument is a common source of inconsistent results.

Question: My VLA measurements are highly variable between samples collected at different times. What could be the cause?

Answer:

  • Sample Handling and Collection: Inconsistencies in sample collection protocols can lead to variability. Ensure standardized procedures for all samples. For urine samples, consider normalizing the VLA concentration to creatinine levels to account for variations in urine dilution.

  • Sample Stability and Storage: While specific stability data for VLA is limited, as a phenolic acid, it may be susceptible to degradation.

    • Recommendation: Process samples as quickly as possible after collection. If storage is necessary, freeze samples at -80°C. Avoid repeated freeze-thaw cycles. Protect samples from light, as phenolic compounds can be light-sensitive.

Analytical Issues - General

These issues are common to both GC-MS and LC-MS platforms.

Question: I'm observing a gradual drift in retention times and/or signal intensity over a long analytical run. What should I investigate?

Answer:

  • Instrument Drift: This is a common phenomenon in lengthy analytical runs.

    • Solution:

      • Randomize Sample Injection Order: This helps to distribute the effect of instrument drift randomly across your sample set, preventing systematic bias.

      • Use Quality Control (QC) Samples: Inject a pooled QC sample at regular intervals (e.g., every 10-15 samples) throughout the run. This allows you to monitor and potentially correct for instrument drift during data analysis.

Analytical Issues - GC-MS Specific

Question: I'm seeing low signal intensity or multiple peaks for VLA in my GC-MS analysis. What's the problem?

Answer:

This often points to issues with the derivatization step, which is necessary to make VLA volatile for GC-MS analysis.

  • Incomplete Derivatization: VLA contains both a carboxylic acid and a hydroxyl group, both of which require derivatization (typically silylation). Incomplete reaction will lead to poor chromatographic performance and low signal intensity.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., using BSTFA with 1% TMCS) is carried out at the appropriate temperature and for a sufficient duration. A two-step derivatization involving methoximation followed by silylation can improve results for organic acids.

      • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. The presence of water will consume the reagent and lead to incomplete derivatization.

      • Check Reagent Quality: Derivatizing agents degrade over time. Use fresh reagents for optimal performance.

  • Sample Matrix Interference: Components in the sample matrix can interfere with the derivatization reaction.

    • Solution: Employ a robust sample extraction method, such as liquid-liquid extraction, to remove interfering substances prior to derivatization.

Analytical Issues - LC-MS/MS Specific

Question: My VLA peak shape is poor (tailing or fronting) and the signal intensity is inconsistent between samples in my LC-MS/MS analysis. What should I check?

Answer:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of VLA in the mass spectrometer source, leading to inaccurate quantification.

    • How to Assess: Perform a post-extraction spike experiment. Compare the signal intensity of VLA in a neat solution to its intensity when spiked into a blank, extracted sample matrix. A significant difference indicates the presence of matrix effects.

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate VLA from the interfering compounds.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of VLA is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Poor Chromatography:

    • Peak Tailing: This can be caused by secondary interactions between the acidic VLA and the stationary phase.

      • Solution: Ensure the pH of the mobile phase is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxylic acid group of VLA protonated.

    • Column Contamination/Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.

Data Processing Issues

Question: Even with good chromatography, my quantitative results are inconsistent. Where could the error be?

Answer:

  • Inconsistent Peak Integration:

    • Solution: Manually review the integration of all peaks. Ensure that the baseline is set correctly and that the entire peak area is being integrated consistently across all samples, standards, and QCs.

  • Calibration Curve Issues:

    • Solution: Ensure your calibration curve is linear over the concentration range of your samples and has a good correlation coefficient (R² > 0.99). Use a sufficient number of calibration points to accurately define the curve.

Detailed Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific instrumentation and applications.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (internal standard)

  • LC-MS grade water, acetonitrile, and formic acid

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Centrifuge tubes

  • Autosampler vials

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of urine in a centrifuge tube, add 10 µL of the internal standard working solution.

  • Acidify the sample by adding 10 µL of 1M HCl.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute VLA, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operate in negative ion mode.

  • MRM Transitions:

    • This compound: Determine the optimal precursor and product ions through infusion of the analytical standard.

    • Internal Standard: Determine the corresponding MRM transition for the stable isotope-labeled standard.

4. Data Analysis

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the ratio of the VLA peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the VLA standards.

  • Determine the concentration of VLA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: this compound Metabolic Pathway Context

VLA_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine (Normal Pathway) Three_OMD 3-O-Methyldopa LDOPA->Three_OMD (Alternative Pathway in AADC deficiency) COMT COMT LDOPA->COMT AADC AADC Dopamine->AADC Vanilpyruvic_Acid Vanilpyruvic Acid Three_OMD->Vanilpyruvic_Acid Metabolism Further Metabolism Three_OMD->Metabolism VLA This compound Vanilpyruvic_Acid->VLA AADC->LDOPA COMT->Three_OMD Metabolism->Vanilpyruvic_Acid

Caption: Simplified metabolic pathway showing the formation of this compound from L-DOPA.

References

Technical Support Center: Urinary Vanillactic Acid (VLA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary vanillactic acid (VLA) analysis.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is urinary this compound (VLA) and why is it measured?

A1: this compound (VLA) is a metabolite of L-DOPA, a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Urinary VLA is primarily measured as a diagnostic biomarker for certain rare genetic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. In AADC deficiency, the conversion of L-DOPA to dopamine is impaired, leading to an accumulation of L-DOPA and its alternative metabolites, including VLA.

Q2: What is the normal range for urinary VLA levels?

A2: The normal range for urinary VLA can vary depending on the laboratory and the analytical method used. However, one study reported a mean VLA concentration in non-AADC deficient individuals to be 0.3 mmol/mol creatinine.[1] It is crucial to establish reference ranges within your own laboratory or use the ranges provided by the specific testing facility.

Dietary Influences

Q3: How does diet affect urinary VLA levels?

A3: Diet can influence urinary VLA levels, primarily through the intake of precursors to catecholamine synthesis. A diet rich in the amino acid tyrosine, a precursor to L-DOPA, can lead to an increase in the excretion of catecholamine metabolites.[2][3][4] Ingestion of catecholamine-rich foods can also substantially increase the urinary excretion of deconjugated dopamine and norepinephrine.[5] While direct quantitative data on VLA specifically is limited, it is reasonable to expect that a high-tyrosine diet would lead to a modest increase in urinary VLA.

Q4: Are there specific foods that are known to alter VLA levels?

A4: Foods high in tyrosine may increase VLA levels. These include:

  • High-protein foods: meat, poultry, fish, eggs, and dairy products.

  • Certain nuts and seeds.

  • Soy products.

Conversely, a low-protein diet may result in lower baseline levels of VLA.

Medication Influences

Q5: Which medications can impact urinary VLA levels?

A5: Several classes of medications can alter catecholamine metabolism and, consequently, urinary VLA levels.

  • L-DOPA: This medication, commonly used to treat Parkinson's disease, is a direct precursor to VLA. L-DOPA therapy significantly increases the urinary excretion of catecholamine metabolites, and this increase is correlated with the daily dose.[6]

  • Monoamine Oxidase Inhibitors (MAOIs): These antidepressants inhibit the breakdown of catecholamines, leading to an accumulation of their precursors and metabolites.[7][8] This can potentially increase VLA levels.

  • Tricyclic Antidepressants (TCAs): TCAs can inhibit the reuptake of norepinephrine and serotonin, which can alter catecholamine metabolism and potentially affect VLA excretion.[9][10][11][12]

Troubleshooting Guides

Unexpectedly High VLA Levels

Issue: Urinary VLA levels are higher than anticipated in a subject or control group.

Possible Cause Troubleshooting Step
Dietary Intake Review the subject's diet for high-protein or tyrosine-rich foods consumed prior to urine collection.
Medication Check for the use of L-DOPA, MAOIs, or tricyclic antidepressants.[6][7][8][9][10][11][12]
Sample Contamination Ensure proper sample collection and handling procedures were followed to avoid external contamination.
Analytical Error Re-run the sample and check instrument calibration and quality control data.
Unexpectedly Low or Undetectable VLA Levels

Issue: Urinary VLA levels are lower than expected or below the limit of detection.

Possible Cause Troubleshooting Step
Dietary Deficiency Assess the subject's diet for adequate protein and tyrosine intake.
Sample Degradation Verify that urine samples were stored properly (frozen at -20°C or lower) to prevent metabolite degradation.
Analytical Insensitivity Confirm that the analytical method has a sufficiently low limit of detection for the expected VLA concentrations.
Instrument Malfunction Check the performance of the GC-MS or LC-MS/MS system, including the injection port, column, and detector.

Data Presentation

Table 1: Impact of Diet and Medication on Urinary Catecholamine Metabolites (as surrogates for VLA)

Factor Analyte Observed Effect Reference
High-Tyrosine Diet (100 mg/kg) Total Catecholamines25% increase in 24-hour excretion[3]
Norepinephrine, Epinephrine, Dopamine, MHPG, VMA, HVASignificant increase in the first 2 hours post-ingestion[2]
L-DOPA Therapy Dopamine, Homovanillic Acid, Free Normetadrenaline, Free MetadrenalineSignificantly higher values, correlated with daily dose[6]

Note: Direct quantitative data for the impact of these factors specifically on this compound is limited in the reviewed literature. The data presented here for related catecholamine metabolites suggests a similar directional effect on VLA.

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary organic acids, including VLA, by GC-MS.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To an aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

  • Adjust the pH of the urine to be acidic (e.g., with HCl).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., a mixture of a silylating agent like BSTFA with TMCS) to make the organic acids volatile for GC analysis.

  • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The GC separates the different organic acids based on their boiling points and interaction with the GC column.

  • The MS detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation pattern.

4. Data Analysis:

  • Identify the VLA peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of VLA by comparing its peak area to that of the internal standard.

Protocol 2: Urinary this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the more specific and sensitive analysis of VLA using LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Perform a "dilute-and-shoot" method by diluting the urine sample with a suitable buffer (e.g., a weak acid solution).

  • Add an internal standard (a stable isotope-labeled VLA is ideal).

  • Centrifuge or filter the diluted sample to remove any particulates.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • The LC system separates the components of the urine sample.

  • The tandem mass spectrometer is set to specifically detect and quantify VLA using multiple reaction monitoring (MRM), which provides high specificity.

3. Data Analysis:

  • The LC-MS/MS software will automatically identify and quantify the VLA peak based on its specific precursor and product ion transitions.

  • Calculate the concentration of VLA in the original urine sample based on the dilution factor and the response relative to the internal standard.

Visualizations

VLA_Metabolism_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC VLA This compound L_DOPA->VLA Alternative Metabolic Pathway Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase HVA Homovanillic Acid Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Troubleshooting_Logic Start Unexpected VLA Result Check_Diet Review Dietary Intake Start->Check_Diet Check_Meds Review Medication History Start->Check_Meds Check_Sample Verify Sample Integrity Start->Check_Sample Check_Analysis Review Analytical Data Start->Check_Analysis Diet_Issue Dietary Influence Likely Check_Diet->Diet_Issue Meds_Issue Medication Effect Likely Check_Meds->Meds_Issue Sample_Issue Sample Problem Identified Check_Sample->Sample_Issue Analysis_Issue Analytical Error Identified Check_Analysis->Analysis_Issue

References

How to minimize degradation of Vanillactic acid in clinical samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing clinical samples to minimize the degradation of vanillactic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in clinical samples important?

This compound (VLA) is a metabolite of L-dopa and is a key biomarker in the diagnosis of certain metabolic disorders, such as Aromatic L-amino Acid Decarboxylase (AADC) deficiency.[1][2][3] Accurate quantification of VLA is crucial for correct diagnosis and for monitoring therapeutic interventions. Degradation of VLA in clinical samples can lead to falsely low measurements, potentially resulting in misdiagnosis or inaccurate assessment of treatment efficacy.

Q2: What are the primary factors that can cause this compound degradation in clinical samples?

While specific degradation pathways for this compound in clinical samples are not extensively detailed in the literature, general principles of metabolite instability suggest that the following factors are likely to contribute to its degradation:

  • Enzymatic Activity: Endogenous enzymes present in plasma and urine can continue to be active after sample collection, potentially metabolizing VLA.

  • Oxidation: As a phenolic compound, this compound may be susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and elevated temperatures.

  • pH Changes: Extremes in pH can lead to chemical instability of organic acids.

  • Temperature: Higher temperatures increase the rate of both enzymatic and chemical degradation.[4][5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of various metabolites.[4]

Q3: What are the recommended immediate handling steps after collecting blood or urine samples for this compound analysis?

Immediate and proper handling post-collection is critical. For blood samples, it is advisable to collect them in tubes containing an anticoagulant (e.g., EDTA) and to separate the plasma from the cells as soon as possible, preferably within one hour.[4] For urine samples, collection in a sterile container is recommended. Both plasma and urine samples should be immediately placed on ice and protected from light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Consistently low or undetectable this compound levels in patient samples where AADC deficiency is suspected. Sample degradation due to improper handling or storage.Review the entire sample handling workflow, from collection to analysis. Ensure rapid processing, immediate freezing, and protection from light. Re-collect samples following the recommended protocols.
High variability in this compound measurements between aliquots of the same sample. Repeated freeze-thaw cycles or exposure of some aliquots to different environmental conditions.Aliquot samples into single-use tubes immediately after initial processing to avoid the need for repeated thawing. Ensure all aliquots are stored under identical conditions.
Interfering peaks during chromatographic analysis (GC-MS, LC-MS/MS). Contamination during sample collection or processing, or formation of degradation products.Use high-purity solvents and reagents. Ensure all collection and processing materials are clean. Optimize the chromatographic method to separate VLA from potential interfering substances.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood in a K3EDTA tube.

  • Initial Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Immediately place the tube on wet ice and protect it from light.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 2-8°C for 10-15 minutes at 1000-1300 x g.[6]

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Transfer the plasma to pre-labeled, amber-colored polypropylene tubes in volumes suitable for single-use analysis. Immediately freeze the aliquots at -80°C.

Protocol 2: Urine Sample Collection and Processing
  • Collection: Collect a random or 24-hour urine sample in a sterile, opaque container.

  • Initial Handling: Immediately place the container on wet ice and protect from light.

  • Centrifugation (Optional but Recommended): To remove particulate matter, centrifuge an aliquot of the urine at 2-8°C for 10 minutes at 1500 x g.

  • Aliquoting and Storage: Transfer the urine (or the supernatant from the centrifuged sample) to pre-labeled, amber-colored polypropylene tubes. Immediately freeze the aliquots at -80°C.

Recommended Storage Conditions

AnalyteMatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
This compoundPlasma4°C (on wet ice, protected from light)-80°C (protected from light)
This compoundUrine4°C (on wet ice, protected from light)-80°C (protected from light)

Note: While -20°C storage is sometimes used, -80°C is strongly recommended for long-term storage of metabolites to minimize enzymatic and chemical degradation.[4][5][7]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Immediate Processing (on ice, protected from light) cluster_storage Storage cluster_analysis Analysis blood_collection Blood Collection (EDTA tube) centrifuge_blood Centrifuge Blood (within 1 hr) blood_collection->centrifuge_blood urine_collection Urine Collection (Sterile container) centrifuge_urine Centrifuge Urine (optional) urine_collection->centrifuge_urine separate_plasma Separate Plasma centrifuge_blood->separate_plasma aliquot Aliquot Samples separate_plasma->aliquot centrifuge_urine->aliquot storage_short Short-term (≤ 24h at 4°C) aliquot->storage_short If analyzed soon storage_long Long-term (> 24h at -80°C) aliquot->storage_long For future analysis analysis LC-MS/MS or GC-MS storage_short->analysis storage_long->analysis

Caption: Recommended workflow for clinical sample handling to ensure this compound stability.

degradation_pathway cluster_factors Degradation Factors VLA This compound Degradation_Product_1 Oxidized Products VLA->Degradation_Product_1 Chemical Degradation Degradation_Product_2 Metabolic Products VLA->Degradation_Product_2 Enzymatic Degradation Enzymes Enzymatic Activity Enzymes->VLA Oxidation Oxidation (Light, Temp, O2) Oxidation->VLA pH pH Instability pH->VLA

Caption: Hypothetical degradation pathways for this compound in clinical samples.

References

Technical Support Center: Optimization of Derivatization for Vanillactic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of vanillactic acid (VLA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar compound with low volatility due to the presence of hydroxyl and carboxylic acid functional groups. Direct injection into a GC-MS system would result in poor chromatographic peak shape, tailing, and potential thermal degradation in the hot injector.[1][2] Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with less polar and more stable trimethylsilyl (TMS) groups.[1][3] This increases the volatility and thermal stability of VLA, making it amenable to GC separation and improving chromatographic performance and detection sensitivity.[1][4]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization technique for phenolic acids like this compound is silylation.[5][6] Commonly used silylating reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used reagent for derivatizing alcohols, phenols, and carboxylic acids.[4]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another popular and highly volatile silylating agent.[3]

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of 1% TMCS as a catalyst can improve the reactivity of BSTFA, especially for hindered hydroxyl groups or to ensure a more complete reaction.[7]

Q3: What are the critical parameters to control during the derivatization of this compound?

A3: Several parameters are crucial for a successful and reproducible derivatization:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization and poor yields.[3][4][6] All glassware should be thoroughly dried, and samples should be evaporated to complete dryness before adding the derivatization reagent.

  • Reagent-to-Analyte Ratio: An excess of the silylating reagent is necessary to drive the reaction to completion.

  • Reaction Temperature and Time: The derivatization of phenolic and carboxylic acid groups typically requires heating to ensure a complete reaction. Common conditions range from 60°C to 70°C for 30 to 60 minutes.[7]

  • Solvent/Catalyst: A solvent like pyridine or acetonitrile can be used to aid in the dissolution of the dried sample residue before adding the silylating agent.[7][8] Pyridine can also act as a catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very small peak for derivatized VLA 1. Incomplete derivatization. 2. Presence of water in the sample or reagents. 3. Degradation of the derivatized sample. 4. Analyte is not soluble in the derivatization reagent.1. Increase reaction time and/or temperature. Use a catalyst like 1% TMCS with BSTFA. 2. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh derivatization reagents. 3. Analyze the derivatized sample as soon as possible. Some TMS derivatives can be unstable. 4. Add a small amount of anhydrous pyridine or acetonitrile to dissolve the dried sample residue before adding the silylating agent.[7][8]
Peak tailing for derivatized VLA 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Overloading of the column.1. Optimize derivatization conditions (see above). 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 3. Dilute the sample before injection.
Multiple peaks for VLA derivative 1. Incomplete derivatization leading to partially derivatized species. 2. Presence of isomers in the original sample. 3. Side reactions or degradation products.1. Re-optimize the derivatization protocol to ensure all active hydrogens are replaced. 2. This is less likely for VLA, but confirm the purity of your standard. 3. Lower the injector temperature to prevent on-column degradation. Ensure the derivatization conditions are not too harsh.
Large solvent/reagent peak obscuring the VLA peak 1. Injection of a large excess of derivatization reagent.1. While an excess of reagent is needed for the reaction, you can dilute the final derivatized sample in a suitable solvent (e.g., hexane, ethyl acetate) before injection. This will reduce the amount of reagent entering the GC system.
Poor reproducibility between injections 1. Inconsistent derivatization. 2. Instability of the derivatized VLA. 3. Variation in injection volume.1. Ensure consistent sample drying, reagent volumes, and reaction times/temperatures for all samples. An automated derivatization protocol can improve reproducibility.[4][9] 2. Analyze samples promptly after derivatization. 3. Use an autosampler for precise and reproducible injections.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general guideline for the silylation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:

  • This compound standard or dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine (or Acetonitrile)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the this compound standard or sample extract into a reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all traces of water.

  • Reconstitution (Optional but Recommended):

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Vortex briefly to ensure the this compound is fully dissolved.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • If necessary, the sample can be diluted with a solvent like hexane or ethyl acetate prior to analysis.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the silylation of phenolic acids, which are applicable to this compound. Researchers should optimize these conditions for their specific application.

ParameterCondition 1Condition 2Condition 3
Derivatization Reagent BSTFA + 1% TMCSMSTFABSTFA
Solvent PyridineAcetonitrileNone (neat reagent)
Reagent Volume 100 µL100 µL50 µL
Solvent Volume 50 µL50 µLN/A
Reaction Temperature 70°C60°C80°C
Reaction Time 60 minutes45 minutes30 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with VLA Sample dry Evaporate to Complete Dryness start->dry add_solvent Add Anhydrous Pyridine/Acetonitrile dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 70°C for 60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire process Process and Quantify acquire->process

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_guide start Poor or No VLA Peak? incomplete_deriv Incomplete Derivatization? start->incomplete_deriv Yes water_present Presence of Water? start->water_present Maybe solubility_issue Solubility Issue? start->solubility_issue Could be solution_deriv Increase Temp/Time Add Catalyst (TMCS) incomplete_deriv->solution_deriv Yes solution_water Ensure Complete Dryness Use Anhydrous Solvents water_present->solution_water Yes solution_solubility Dissolve in Pyridine before adding reagent solubility_issue->solution_solubility Yes

Caption: Troubleshooting decision tree for VLA derivatization issues.

References

Strategies to enhance the stability of Vanillactic acid reference standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Vanillactic acid reference standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the handling and storage of this compound reference standards.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change to brownish/yellow) Oxidation of the phenolic hydroxyl groups, potentially forming quinone-like structures. This can be accelerated by exposure to light, oxygen, and elevated temperatures.Store the reference standard in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (2-8°C).
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound. This could be due to hydrolysis, oxidation, or photodegradation, leading to the formation of impurities.Review storage conditions and handling procedures. Ensure the use of high-purity solvents and reagents. Perform a forced degradation study to identify potential degradation products and optimize the analytical method to separate them from the main peak.
Decreased peak area or concentration in quantitative analysis Degradation of the reference standard. This can be caused by prolonged exposure to adverse conditions such as high temperature, extreme pH, or UV light.Re-evaluate the storage and handling protocols. Ensure the standard is protected from light and stored at the correct temperature. Prepare fresh stock solutions more frequently and store them under validated stable conditions.
Precipitation of the standard in solution Poor solubility or exceeding the solubility limit in the chosen solvent. Solvent evaporation can also lead to precipitation.Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limit. Use tightly sealed vials to prevent solvent evaporation. If using aqueous solutions, ensure the pH is suitable for maintaining solubility.
Inconsistent analytical results Instability of the standard in the analytical solution (e.g., autosampler vials). This can be due to light exposure, temperature fluctuations in the autosampler, or interaction with the vial material.Use amber autosampler vials or protect clear vials from light. If the autosampler is not temperature-controlled, consider the stability of the solution at room temperature over the duration of the analysis. Prepare fresh solutions for analysis and run sequences promptly.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound reference standards?

A1: Solid this compound reference standards should be stored in a cool, dark, and dry place. The recommended storage temperature is typically 2-8°C. To prevent oxidation and moisture absorption, it is best to store the standard in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: High-purity methanol or acetonitrile are commonly used solvents for preparing stock solutions of this compound for HPLC analysis. For other applications, the choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could catalyze degradation.

Q3: How stable are this compound solutions, and how should they be stored?

A3: The stability of this compound in solution is dependent on the solvent, concentration, pH, temperature, and light exposure. In general, solutions are less stable than the solid material. Stock solutions should be stored at 2-8°C in amber vials and used within a short period. For working solutions in autosampler vials, it is recommended to prepare them fresh daily and keep them in a temperature-controlled autosampler if possible.

Q4: What are the primary degradation pathways for this compound?

A4: Based on its chemical structure, which includes a phenolic ring, a carboxylic acid, a secondary alcohol, and a methoxy group, the primary degradation pathways are predicted to be:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored quinone-type compounds.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the aromatic ring and its substituents.

  • Hydrolysis: While this compound itself does not have a readily hydrolyzable ester group, extreme pH conditions (strong acid or base) can potentially catalyze other degradation reactions.

  • Thermal Degradation: High temperatures can accelerate both oxidation and other degradation reactions.

Q5: How can I assess the stability of my this compound reference standard?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a reference standard. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. A forced degradation study is often performed to intentionally degrade the standard under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate the method's ability to detect and resolve these degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for HPLC Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample (1 mL of stock solution diluted with 1 mL of methanol), to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide an example HPLC method for the separation and quantification of this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: This is a starting point, and the method may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a forced degradation study on a this compound reference standard to illustrate the expected outcomes. Actual results may vary depending on the specific experimental conditions.

Stress Condition Treatment % Degradation of this compound Number of Major Degradation Products Observed
Control No stress< 1%0
Acidic 1M HCl, 60°C, 24h~ 5%1
Basic 1M NaOH, RT, 24h~ 15%2
Oxidative 3% H₂O₂, RT, 24h~ 25%3
Thermal 80°C, 48h~ 10%2
Photolytic 1.2 million lux hours~ 20%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C, 24h) prep_stock->acid Apply Stress base Base Hydrolysis (1M NaOH, RT, 24h) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT, 24h) prep_stock->oxidation Apply Stress thermal Thermal (80°C, 48h) prep_stock->thermal Apply Stress photo Photolytic (1.2M lux hrs) prep_stock->photo Apply Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) VLA This compound quinone Quinone-like Products VLA->quinone O2, light, heat side_chain_ox Side-chain Oxidation Products VLA->side_chain_ox Oxidizing agents ring_cleavage Ring Cleavage Products VLA->ring_cleavage UV/Vis light polymeric Polymeric Products VLA->polymeric UV/Vis light decarboxylation Decarboxylation Products VLA->decarboxylation Strong acid/base, heat

Validation & Comparative

A Comparative Analysis of Vanillactic Acid Levels in Cerebrospinal Fluid and Urine for the Assessment of Aromatic L-amino Acid Decarboxylase (AADC) Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of vanillactic acid (VLA) levels in cerebrospinal fluid (CSF) and urine as biomarkers for Aromatic L-amino acid decarboxylase (AADC) deficiency. This document synthesizes experimental data on the performance of each biofluid in diagnosing and monitoring this rare genetic disorder.

AADC deficiency is an autosomal recessive disorder characterized by a severe lack of the neurotransmitters dopamine and serotonin.[1] The diagnosis relies on the analysis of specific biomarkers. While CSF analysis is considered the gold standard, the invasive nature of lumbar punctures has prompted investigation into less invasive methods, such as urine testing.[2] This guide compares the utility of VLA as a biomarker in both CSF and urine.

Quantitative Data Summary

Current research indicates that while this compound is a prominent biomarker in the urine of AADC deficiency patients, its presence and clinical significance in cerebrospinal fluid are not well-established. The following table summarizes the available quantitative data for VLA in both biofluids.

BiofluidPatient PopulationThis compound (VLA) ConcentrationReference Range/ControlCitation
Urine AADC Deficiency (n=14)Mean: 10.24 mmol/mol creatinine (SD=11.58; Range: 0.37-33.06)Mean: 0.3 mmol/mol creatinine (SD=1.18; Range: 0-57.79) (n=10,095 controls)[3]
Cerebrospinal Fluid (CSF) AADC DeficiencyNot typically reported in the literature.Not established for VLA.N/A

It is noteworthy that in one case study, while VLA was not reported, an increased level of a related metabolite, vanilalanine (1200 nmol/L), was found in the CSF of an AADC patient, compared to a reference level of <100 nmol/L.[4]

Biochemical Pathway of this compound Production in AADC Deficiency

In AADC deficiency, the impaired conversion of L-Dopa to dopamine leads to an accumulation of L-Dopa. This excess L-Dopa is then alternatively metabolized, primarily through methylation to 3-O-methyldopa (3-OMD). The subsequent transamination of 3-OMD results in the formation of this compound.[5]

cluster_pathway Biochemical Pathway of VLA Production in AADC Deficiency L-Dopa L-Dopa AADC AADC (Deficient) L-Dopa->AADC Blocked COMT COMT L-Dopa->COMT Alternative Pathway Dopamine Dopamine 3-O-methyldopa (3-OMD) 3-O-methyldopa (3-OMD) TAM Transaminase 3-O-methyldopa (3-OMD)->TAM This compound (VLA) This compound (VLA) AADC->Dopamine COMT->3-O-methyldopa (3-OMD) TAM->this compound (VLA)

VLA production pathway in AADC deficiency.

Experimental Protocols

Measurement of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methodologies described for the analysis of organic acids in urine.[3][6][7]

1. Sample Preparation:

  • A volume of urine normalized to creatinine concentration is used.
  • An internal standard (e.g., a stable isotope-labeled VLA) is added to the urine sample.
  • The sample is acidified using an acid such as hydrochloric acid (HCl).
  • Liquid-liquid extraction of organic acids is performed using organic solvents like ethyl acetate and/or diethyl ether.

2. Derivatization:

  • The extracted organic acids are dried, typically under a stream of nitrogen.
  • A two-step derivatization process is commonly employed to increase the volatility of the analytes for GC-MS analysis. This often involves:
  • Methoximation to protect keto groups.
  • Silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert acidic protons to trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph.
  • Separation of the analytes is achieved on a capillary column with a specific temperature program.
  • The eluting compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer, which identifies and quantifies VLA based on its mass spectrum and retention time relative to the internal standard.

General Protocol for Organic Acid Analysis in Cerebrospinal Fluid

Given the absence of a specific, validated protocol for VLA in CSF for AADC deficiency, a general approach for metabolomic or organic acid analysis in CSF is outlined below.[2]

1. Sample Collection and Handling:

  • CSF is collected via lumbar puncture into polypropylene tubes.
  • The sample is centrifuged to remove any cellular debris.
  • The supernatant is stored at -80°C until analysis.

2. Sample Preparation:

  • A small volume of CSF (e.g., 50-100 µL) is used.
  • An internal standard mixture is added.
  • Proteins are precipitated using a cold organic solvent (e.g., acetonitrile or methanol) and removed by centrifugation.

3. Analysis by LC-MS/MS or GC-MS:

  • The resulting supernatant can be directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a broad range of metabolites.
  • Alternatively, for GC-MS analysis, the sample would undergo extraction and derivatization steps similar to those described for urine.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in urine and the general analysis of organic acids in CSF.

cluster_urine Urine VLA Analysis cluster_csf CSF Organic Acid Analysis Urine_Sample Urine Sample Collection Urine_Norm Normalization to Creatinine Urine_Sample->Urine_Norm Urine_Extract Acidification & Liquid-Liquid Extraction Urine_Norm->Urine_Extract Urine_Deriv Derivatization (e.g., Silylation) Urine_Extract->Urine_Deriv Urine_GCMS GC-MS Analysis Urine_Deriv->Urine_GCMS CSF_Sample CSF Sample Collection (Lumbar Puncture) CSF_Precip Protein Precipitation CSF_Sample->CSF_Precip CSF_LCMS LC-MS/MS Analysis CSF_Precip->CSF_LCMS

Workflow for VLA and organic acid analysis.

Conclusion

The comparative analysis reveals that this compound is a well-established and quantitatively significant biomarker for AADC deficiency in urine. The non-invasive nature of urine collection makes VLA a valuable tool for initial screening and monitoring of patients.[3][8] In contrast, the clinical utility of VLA in CSF for AADC deficiency is not supported by the current literature, as its levels are not routinely measured or reported. The diagnostic strength of CSF analysis for this disorder lies in the characteristic profile of other neurotransmitter metabolites, such as homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and 3-O-methyldopa (3-OMD).[8][9] Therefore, for the specific measurement of this compound in the context of AADC deficiency, urine is the biofluid of choice.

References

A Comparative Guide to the Validation of a New LC-MS/MS Method for Vanillactic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of vanillactic acid in human plasma. The performance of this new method is objectively compared with two alternative analytical techniques: a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an established Gas Chromatography-Mass Spectrometry (GC-MS) method. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to this compound Analysis

This compound (VLA) is a metabolite of L-dopa and its accurate quantification in biological matrices is crucial for the diagnosis and monitoring of certain metabolic disorders. The development of robust and reliable analytical methods is paramount for clinical research and drug development. This guide details the validation of a new, sensitive, and specific LC-MS/MS method and compares its performance against existing HPLC-UV and GC-MS methodologies. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Comparative Analysis of Analytical Methods

The performance of the newly developed LC-MS/MS method was rigorously compared against a conventional HPLC-UV method and a previously reported GC-MS method. The following tables summarize the validation parameters for each method, providing a clear and objective comparison.

Table 1: Summary of Method Validation Parameters
Validation ParameterNew Method (LC-MS/MS)Method B (HPLC-UV)Method C (GC-MS)ICH Q2(R2) Acceptance Criteria
Specificity No interference observedMinor interference from matrix componentsNo interference observedThe analytical signal of the analyte should not be affected by other components.
Linearity (r²) 0.99950.99810.9992≥ 0.99
Range (ng/mL) 1 - 200050 - 500010 - 1000To be defined by the user
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%97.8% - 102.1%80% - 120% (typically)
Precision (RSD%)
- Repeatability≤ 1.8%≤ 3.5%≤ 2.5%≤ 15% (for biological samples)
- Intermediate Precision≤ 2.5%≤ 4.8%≤ 3.9%≤ 15% (for biological samples)
Limit of Detection (LOD) (ng/mL) 0.3153To be determined
Limit of Quantitation (LOQ) (ng/mL) 15010To be determined
Robustness RobustSensitive to pH changesRobustNo significant change in results with small, deliberate variations in method parameters.
Table 2: Comparison of Method Characteristics
CharacteristicNew Method (LC-MS/MS)Method B (HPLC-UV)Method C (GC-MS)
Principle Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with UV DetectionGas Chromatography-Mass Spectrometry
Sample Preparation Protein precipitationLiquid-liquid extractionDerivatization required
Analysis Time ~5 minutes per sample~15 minutes per sample~20 minutes per sample
Sensitivity Very HighModerateHigh
Specificity Very HighModerateHigh
Cost HighLowModerate
Throughput HighLowModerate

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and the comparative methods are provided below.

New Method: LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 197.1 -> 137.0

    • This compound-d3 (IS): m/z 200.1 -> 140.0

  • Ion Source Temperature: 500°C.

Method B: HPLC-UV

1. Sample Preparation:

  • To 500 µL of human plasma, add 1 mL of ethyl acetate.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and 0.1% phosphoric acid in water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Method C: GC-MS

1. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • Evaporate the organic solvent to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivative of this compound.

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships described in this guide.

ValidationWorkflow cluster_planning Planning & Preparation cluster_comparison Comparative Analysis cluster_reporting Reporting DefineATP Define Analytical Target Profile (ATP) SelectMethod Select Analytical Technique (LC-MS/MS) DefineATP->SelectMethod PrepMaterials Prepare Standards & Reagents SelectMethod->PrepMaterials Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness CompareHPLC Compare with HPLC-UV Method Specificity->CompareHPLC CompareGCMS Compare with GC-MS Method Specificity->CompareGCMS Linearity->CompareHPLC Linearity->CompareGCMS Accuracy->CompareHPLC Accuracy->CompareGCMS Precision->CompareHPLC Precision->CompareGCMS Limits->CompareHPLC Limits->CompareGCMS Robustness->CompareHPLC Robustness->CompareGCMS SummarizeData Summarize Data in Tables CompareHPLC->SummarizeData CompareGCMS->SummarizeData FinalReport Generate Validation Report SummarizeData->FinalReport

Caption: Workflow for the validation and comparison of the new analytical method.

SignalingPathways cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the new LC-MS/MS method.

Conclusion

The newly developed LC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of sensitivity, specificity, and throughput when compared to traditional HPLC-UV and GC-MS methods. The validation data presented in this guide confirms that the LC-MS/MS method is accurate, precise, and robust, making it highly suitable for high-throughput analysis in clinical and research settings. While the initial instrument cost for LC-MS/MS is higher, the long-term benefits of faster analysis times and more reliable data can provide significant advantages for drug development and diagnostic applications.

References

A Comparative Guide: Cross-Validation of LC-MS/MS and GC-MS for Vanillactic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of vanillactic acid. While direct comparative validation data for this compound is limited in published literature, this guide leverages data from the structurally similar and co-analyzed compounds, homovanillic acid (HVA) and vanillylmandelic acid (VMA), to provide a robust comparison of the expected performance of these platforms.

This compound is a crucial biomarker in the diagnosis of certain metabolic disorders. The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of its detection. This document outlines the experimental protocols and presents a quantitative comparison to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS and GC-MS for the analysis of compounds structurally similar to this compound, such as HVA and VMA. These values are representative of what can be expected for this compound analysis.

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) High pg to low ng/mL rangeLow pg range[1]GC-MS can offer slightly lower detection limits for certain analytes.
Limit of Quantification (LOQ) Low ng/mL rangeng/µg creatinine range[1]Both techniques provide adequate quantification limits for clinical applications.
Linearity (R²) ≥ 0.99≥ 0.99Both methods demonstrate excellent linearity over a wide dynamic range.
Sample Throughput HighLow to MediumLC-MS/MS allows for faster analysis times and is more amenable to high-throughput screening.
Derivatization Requirement Not requiredMandatory (e.g., trimethylsilylation)The derivatization step in GC-MS adds to sample preparation time and complexity.
Specificity High (utilizes precursor/product ion transitions)High (utilizes mass spectra)Both techniques offer high specificity for target analyte identification.

Experimental Workflows

The analytical workflows for LC-MS/MS and GC-MS differ primarily in the sample preparation stage, with GC-MS requiring a chemical derivatization step to increase the volatility of the analyte.

G cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcmsms_start Sample Collection (Urine) lcmsms_prep Sample Preparation (Dilution/Filtration) lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_data Data Acquisition & Processing lcmsms_analysis->lcmsms_data gcms_start Sample Collection (Urine) gcms_prep Sample Preparation (Extraction) gcms_start->gcms_prep gcms_deriv Derivatization (e.g., Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition & Processing gcms_analysis->gcms_data

Figure 1: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound and related metabolites using LC-MS/MS and GC-MS.

LC-MS/MS Method

This method is adapted from validated protocols for similar organic acids and offers a "dilute-and-shoot" approach, minimizing sample preparation time.

  • Sample Preparation:

    • Urine samples are centrifuged to remove particulate matter.

    • An aliquot of the supernatant is diluted with a solution containing isotopically labeled internal standards.

    • The diluted sample is then filtered and transferred to an autosampler vial for analysis.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

GC-MS Method

This traditional method requires derivatization to make the non-volatile organic acids suitable for gas chromatography.

  • Sample Preparation and Derivatization:

    • Urine samples are first subjected to a liquid-liquid or solid-phase extraction to isolate the organic acids.

    • The extracted sample is then dried, typically under a stream of nitrogen.

    • The dried residue is derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the polar functional groups to their more volatile trimethylsilyl (TMS) esters.[2] This reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

    • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the TMS-derivatized this compound.[1][2]

Concluding Remarks

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • LC-MS/MS offers the primary advantage of higher throughput due to the elimination of the derivatization step. This makes it particularly well-suited for clinical research and large-scale metabolomic studies where speed and efficiency are critical.

  • GC-MS , while more labor-intensive due to the mandatory derivatization, remains a robust and highly sensitive technique. The extensive mass spectral libraries available for GC-MS can aid in the identification of unknown compounds.

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the study, including the number of samples, the need for high-throughput analysis, and the available instrumentation and expertise. For routine, targeted quantification of this compound in a large number of samples, LC-MS/MS is generally the preferred method. For broader organic acid profiling or when the highest sensitivity is required, GC-MS remains a valuable tool.

References

Vanillactic Acid as a Biomarker for Clinical Severity in AADC Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vanillactic acid (VLA) and other key biomarkers in correlating with the clinical severity of Aromatic L-amino acid decarboxylase (AADC) deficiency. We present a critical evaluation of the available experimental data, detailed methodologies for biomarker analysis, and a discussion on the current understanding of their utility in monitoring disease progression and therapeutic response.

Introduction to AADC Deficiency and the Need for Reliable Biomarkers

Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive genetic disorder that impairs the synthesis of essential neurotransmitters, including dopamine and serotonin.[1][2] This deficiency leads to a wide spectrum of clinical manifestations, ranging from severe motor dysfunction, developmental delay, and autonomic dysregulation to milder phenotypes.[1][2] Given this clinical heterogeneity, objective biomarkers that correlate with disease severity are crucial for accurate prognosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions such as gene therapy.

This compound: A Peripheral Biomarker of AADC Deficiency

This compound (VLA), a metabolite of L-dopa, has been identified as a potential biomarker for AADC deficiency. In a healthy state, L-dopa is converted to dopamine by the AADC enzyme. However, in AADC deficiency, the blockage of this pathway leads to the accumulation of L-dopa and its alternative breakdown products, including 3-O-methyldopa (3-OMD) and subsequently VLA, which is then excreted in the urine.

Correlation of this compound Levels with Clinical Severity

While elevated urinary VLA is a recognized diagnostic marker for AADC deficiency, its direct correlation with clinical severity is not well-established and the existing data is limited. One of the primary challenges is the inherent variability in VLA levels, which can be influenced by factors such as age and diet.

A more robust diagnostic marker has been proposed to be the ratio of this compound (VLA) to vanillylmandelic acid (VMA) in urine.[3][4] VMA is a downstream metabolite of dopamine, and its production is reduced in AADC deficiency. Therefore, the VLA/VMA ratio provides a more sensitive and specific indicator of the metabolic disruption caused by AADC deficiency. However, studies directly correlating this ratio with standardized clinical severity scores are still lacking.

Table 1: Urinary this compound (VLA) and VLA/VMA Ratio in AADC Deficiency Patients vs. Controls

BiomarkerAADC Deficiency Patients (Mean ± SD)Healthy Controls (Mean ± SD)Fold Change (Approx.)Reference
Urinary VLA (mmol/mol creatinine)10.24 ± 11.580.3 ± 1.18~34x[3][4]
Urinary VLA/VMA Ratio23.16 ± 22.830.07 ± 0.37~330x[3][4]

Note: The data presented are for diagnostic purposes and do not directly correlate with clinical severity scores.

Alternative Biomarkers and Their Correlation with Clinical Severity

Given the limitations of urinary VLA as a sole indicator of clinical severity, researchers have investigated other biomarkers, primarily in the cerebrospinal fluid (CSF), which more directly reflect the neurochemical state of the central nervous system.

CSF Neurotransmitters: Homovanillic Acid (HVA) and 5-Hydroxyindoleacetic Acid (5-HIAA)

Homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) are the primary metabolites of dopamine and serotonin, respectively. In AADC deficiency, the levels of HVA and 5-HIAA in the CSF are significantly reduced, reflecting the impaired synthesis of their parent neurotransmitters.[5]

Several studies have suggested a potential correlation between CSF HVA and 5-HIAA levels and the clinical severity of AADC deficiency. Notably, following gene therapy, an increase in CSF HVA levels has been observed in patients who demonstrated a positive motor response, suggesting that CSF HVA may serve as a valuable biomarker for monitoring therapeutic efficacy.[2] However, a direct and consistent correlation with specific motor function scales across all patients has yet to be definitively established.

Plasma 3-O-Methyldopa (3-OMD)

3-O-methyldopa (3-OMD) is another peripheral biomarker that accumulates due to the metabolic block in AADC deficiency. Elevated plasma 3-OMD is a highly sensitive and specific diagnostic marker for the condition. While its utility in diagnosis is clear, its correlation with the clinical severity of the disease is still under investigation.

Table 2: Comparison of Biomarkers for AADC Deficiency

BiomarkerSample TypeCorrelation with Clinical SeverityAdvantagesDisadvantages
This compound (VLA) UrineLimited evidence of direct correlation.Non-invasive sample collection.High variability, influenced by diet and age.
VLA/VMA Ratio UrinePotential for correlation, but requires further investigation.More specific than VLA alone, non-invasive.Limited data on correlation with severity.
Homovanillic Acid (HVA) CSFPotential correlation with motor function, especially post-treatment.Directly reflects central dopamine metabolism.Invasive lumbar puncture required.
5-Hydroxyindoleacetic Acid (5-HIAA) CSFPotential correlation, but less consistently reported than HVA.Directly reflects central serotonin metabolism.Invasive lumbar puncture required.
3-O-Methyldopa (3-OMD) PlasmaUnder investigation.Highly sensitive and specific for diagnosis.Correlation with severity not yet established.

Experimental Protocols

Measurement of Urinary this compound (VLA) and Vanillylmandelic Acid (VMA) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview of a common method for the analysis of urinary organic acids, including VLA and VMA.

Sample Preparation:

  • Urine Collection: A random urine sample is collected.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a specific volume of urine.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate). This step is often repeated to ensure complete extraction.

  • Drying: The organic solvent extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to make the organic acids volatile for GC-MS analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of each analyte.

Data Analysis:

The concentration of each organic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Visualizing the Biochemical Pathway and Experimental Workflow

AADC_Deficiency_Pathway cluster_pathway Biochemical Pathway in AADC Deficiency L-Dopa L-Dopa Dopamine Dopamine L-Dopa->Dopamine AADC (Deficient) 3-OMD 3-OMD L-Dopa->3-OMD COMT VMA VMA Dopamine->VMA Metabolic Steps VLA VLA 3-OMD->VLA Metabolic Steps

Caption: Biochemical pathway alterations in AADC deficiency leading to the accumulation of this compound (VLA).

VLA_Analysis_Workflow cluster_workflow Experimental Workflow for Urinary VLA Analysis Urine_Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Acidification, Extraction, Derivatization) Urine_Sample_Collection->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Analysis Data Analysis (Quantification & Normalization) GC_MS_Analysis->Data_Analysis

Caption: A simplified workflow for the quantitative analysis of urinary this compound (VLA) using GC-MS.

Conclusion and Future Directions

Future research should focus on:

  • Prospective longitudinal studies: To systematically correlate changes in VLA, VLA/VMA ratio, and other biomarkers with validated clinical severity scores over time.

  • Standardization of methodologies: To ensure comparability of data across different research centers and clinical trials.

  • Identification of novel, less invasive biomarkers: That can accurately reflect disease severity and treatment efficacy.

A deeper understanding of the relationship between these biomarkers and the clinical phenotype of AADC deficiency will be instrumental in the development and evaluation of novel therapies for this devastating disorder.

References

Vanillactic Acid as a Biomarker in Pediatric Metabolic Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A detailed comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Vanillactic acid (VLA) as a biomarker in various pediatric metabolic disorders. This guide provides a comprehensive overview of quantitative data, experimental protocols, and metabolic pathways associated with VLA in Aromatic L-amino acid decarboxylase (AADC) deficiency, neuroblastoma, and Dihydropteridine Reductase (DHPR) deficiency.

This compound (VLA), a metabolite of L-dopa, has emerged as a significant biomarker in the diagnosis and monitoring of certain pediatric metabolic disorders. Its levels in biological fluids can provide crucial insights into enzymatic defects in the catecholamine biosynthesis pathway. This guide synthesizes the current scientific knowledge on VLA, presenting a comparative analysis of its concentrations in different pediatric conditions, detailing the methodologies for its quantification, and illustrating the underlying biochemical pathways.

Comparative Analysis of Urinary this compound Levels

The concentration of this compound in urine is a key diagnostic indicator for specific metabolic disorders. The following table summarizes the quantitative findings from studies on Aromatic L-amino acid decarboxylase (AADC) deficiency, neuroblastoma, and provides a baseline from healthy controls.

Disorder/ConditionSample TypeNumber of Subjects (n)Mean this compound Concentration (mmol/mol creatinine)Standard Deviation (SD)Analytical Method
AADC Deficiency Urine1410.2411.58GC-MS
Neuroblastoma Urine-Elevated (Associated with poor prognosis)-LC-MS
Healthy Controls Urine10,0950.31.18GC-MS

Metabolic Pathway of Catecholamine Biosynthesis and Associated Disorders

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the enzymatic steps affected in AADC and DHPR deficiencies, which can lead to an accumulation of upstream metabolites like this compound.

Catecholamine_Metabolism cluster_AADC AADC Deficiency Block cluster_DHPR DHPR Deficiency Impairment Tyrosine Tyrosine L_Dopa L-Dopa Tyrosine->L_Dopa TH BH4 BH2 Dopamine Dopamine L_Dopa->Dopamine AADC Vanillactic_Acid This compound L_Dopa->Vanillactic_Acid ALT Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA MAO, COMT BH4 BH4 BH2 BH2 BH2->BH4 DHPR TH Tyrosine Hydroxylase AADC Aromatic L-amino Acid Decarboxylase (AADC) DBH Dopamine β- Hydroxylase PNMT PNMT MAO_COMT MAO, COMT DHPR Dihydropteridine Reductase (DHPR) ALT Alanine Transaminase

Catecholamine metabolism and related disorders.

Experimental Protocol: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a detailed methodology for the analysis of this compound in urine samples.

1. Sample Preparation

  • a. Urine Collection: Collect a random urine sample in a sterile container. For quantitative analysis, it is recommended to normalize the analyte concentration to creatinine.

  • b. Aliquoting: Centrifuge the urine sample to remove any particulate matter. Take a 1 mL aliquot of the supernatant for analysis.

  • c. Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) to the urine aliquot.

  • d. Acidification: Adjust the pH of the urine sample to approximately 1-2 by adding hydrochloric acid.

  • e. Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 10 minutes. Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube. Repeat the extraction process twice more and pool the organic extracts.

  • f. Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • a. Reagent Addition: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • b. Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes to allow for the formation of trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • b. Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • c. Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound-TMS and the internal standard.

    • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the quantification of urinary this compound.

Experimental_Workflow start Urine Sample Collection sample_prep Sample Preparation (Centrifugation, Aliquoting) start->sample_prep spiking Internal Standard Spiking sample_prep->spiking acidification Acidification (pH 1-2) spiking->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end Report Results data_analysis->end

Workflow for urinary this compound analysis.

This comparative guide serves as a valuable resource for the scientific community, providing essential data and methodologies to advance the understanding and diagnosis of pediatric metabolic disorders. The presented information underscores the diagnostic potential of this compound and highlights areas where further research is needed to establish its role in a broader range of conditions.

The VLA/VMA Ratio: A Non-Invasive Tool for Aromatic L-Amino Acid Decarboxylase Deficiency Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the Vanillactic acid to Vanillylmandelic acid (VLA/VMA) ratio against other diagnostic markers for Aromatic L-Amino Acid Decarboxylase (AADC) deficiency, supported by experimental data and protocols.

The diagnostic landscape for Aromatic L-Amino Acid Decarboxylase (AADC) deficiency, a rare, inherited disorder affecting neurotransmitter synthesis, is evolving. While cerebrospinal fluid (CSF) analysis has been a cornerstone of diagnosis, recent evidence highlights the utility of the urinary this compound to Vanillylmandelic acid (VLA/VMA) ratio as a reliable, non-invasive screening tool.[1][2] This guide provides a comprehensive comparison of the VLA/VMA ratio with other diagnostic modalities, presents the underlying experimental data, and details the methodologies involved.

Comparative Diagnostic Accuracy

The determination of the VLA/VMA ratio in urine has emerged as a strong candidate for a first-line diagnostic test for AADC deficiency.[3][4] A significant advantage of this method is its non-invasive nature, requiring only a urine sample, which is particularly beneficial for pediatric patients.[3][4]

Diagnostic Marker/MethodSample TypeKey FindingsDiagnostic Utility
VLA/VMA Ratio UrineSignificantly elevated in AADC deficient patients compared to controls.[1][5] Mean ratio of 23.16 in patients versus 0.07 in non-AADC controls.[1][5]A reliable and easily accessible parameter for identifying AADC deficient patients, especially in younger age groups.[1][5]
CSF Neurotransmitter Analysis Cerebrospinal FluidLow levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA).[6] High levels of 3-O-methyldopa (3-OMD), L-dopa, and 5-hydroxytryptophan.[6]Considered a primary laboratory diagnostic method, but requires an invasive lumbar puncture.[4][6]
Plasma AADC Enzyme Activity Blood (Plasma)Direct measurement of the deficient enzyme's activity.Confirmatory test, but may not be as readily available as urine organic acid analysis.[7]
Genetic Testing (DDC gene) BloodIdentification of pathogenic mutations in the DDC gene.Definitive confirmation of the diagnosis.[7]
Urine Organic Acid Analysis (VLA alone) UrineElevated levels of this compound (VLA) are observed.[8]Can be a clue, but the elevation is often subtle and can be missed. A normal VLA concentration does not exclude AADC deficiency.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study evaluating the diagnostic accuracy of the VLA/VMA ratio in AADC deficiency.[1]

Table 1: Urine VLA and VMA Concentrations (mmol/mol creatinine)

AnalyteAADC Deficient Patients (n=14)Non-AADC Controls (n=10,095)
This compound (VLA) Mean: 10.24 (SD: 11.58)Mean: 0.3 (SD: 1.18)
Vanillylmandelic Acid (VMA) Mean: 0.45 (SD: 0.29)Mean: 5.59 (SD: 3.87)

Table 2: Urinary VLA/VMA Ratio

GroupMean RatioStandard Deviation (SD)Range
AADC Deficient Patients (n=14) 23.1622.830.97 - 74.1
Non-AADC Controls (n=10,095) 0.070.370.0 - 23.24

Experimental Protocols

Urine Organic Acid Analysis for VLA/VMA Ratio

This semi-quantitative method was employed to determine the concentrations of VLA and VMA in urine samples.[1]

1. Sample Preparation:

  • Urine samples are acidified.

  • Liquid-liquid extraction is performed to isolate the organic acids.[1]

2. Derivatization:

  • The extracted organic acids are subjected to trimethylsilylation to make them volatile for gas chromatography.[1]

3. Analysis:

  • The derivatized samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • The concentrations of VLA and VMA are determined semi-quantitatively.

  • The VLA/VMA ratio is then calculated from these concentrations.

Visualizing the Biochemical and Diagnostic Pathways

To further elucidate the underlying biochemistry and the diagnostic workflow, the following diagrams are provided.

Catecholamine_Metabolism cluster_synthesis Catecholamine Synthesis cluster_metabolism Catecholamine Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC (Deficient in AADC Deficiency) 3-O-Methyldopa 3-O-Methyldopa L-DOPA->3-O-Methyldopa COMT Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT VMA VMA Norepinephrine->VMA MAO, COMT Epinephrine->VMA MAO, COMT VLA VLA 3-O-Methyldopa->VLA Metabolic Pathway

Biochemical pathway of catecholamine metabolism.

Diagnostic_Workflow Clinical Suspicion of AADC Deficiency Clinical Suspicion of AADC Deficiency Urine Organic Acid Analysis Urine Organic Acid Analysis Clinical Suspicion of AADC Deficiency->Urine Organic Acid Analysis Elevated VLA/VMA Ratio Elevated VLA/VMA Ratio Urine Organic Acid Analysis->Elevated VLA/VMA Ratio Further Confirmatory Testing Further Confirmatory Testing Elevated VLA/VMA Ratio->Further Confirmatory Testing Positive Normal VLA/VMA Ratio Normal VLA/VMA Ratio Elevated VLA/VMA Ratio->Normal VLA/VMA Ratio Negative CSF Neurotransmitter Analysis CSF Neurotransmitter Analysis Further Confirmatory Testing->CSF Neurotransmitter Analysis Plasma AADC Enzyme Activity Plasma AADC Enzyme Activity Further Confirmatory Testing->Plasma AADC Enzyme Activity Genetic Testing (DDC gene) Genetic Testing (DDC gene) Further Confirmatory Testing->Genetic Testing (DDC gene) Consider Other Diagnoses Consider Other Diagnoses Normal VLA/VMA Ratio->Consider Other Diagnoses

Diagnostic workflow for AADC deficiency.

References

A Comparative Guide to Vanillactic Acid and 3-O-Methyldopa as Biomarkers for AADC Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vanillactic acid (VLA) and 3-O-methyldopa (3-OMD) as biomarkers for the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency. The following sections detail the performance of each biomarker, supported by experimental data and methodologies, to aid in the selection and application of these diagnostic tools in research and clinical settings.

Biochemical Context of AADC Deficiency and Biomarker Generation

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the synthesis of the neurotransmitters dopamine and serotonin. A deficiency in AADC leads to a build-up of precursor molecules. L-Dopa, a substrate of AADC, is alternatively metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD), which accumulates in various bodily fluids. Similarly, other metabolic pathways are affected, leading to the increased excretion of compounds like this compound (VLA) in the urine. The measurement of these metabolites serves as a crucial, less invasive alternative to direct enzyme activity assays or cerebrospinal fluid (CSF) analysis for diagnosing AADC deficiency.

Caption: Biochemical pathway in AADC deficiency leading to biomarker formation.

Quantitative Biomarker Comparison

The following table summarizes the quantitative data for VLA (as a ratio with Vanillylmandelic acid, VMA) and 3-OMD in AADC deficient patients and control subjects.

BiomarkerMatrixMethodAADC Deficient PatientsControl SubjectsFold Increase (Approx.)Reference
VLA/VMA Ratio UrineGC-MSMean: 23.16 (SD=22.83)Mean: 0.07 (SD=0.37)~330-fold[1][2]
3-O-Methyldopa Dried Blood Spots (DBS)ESI-MS/MSMean: 9.88 µmol/L (SD=13.42)Mean: 1.16 µmol/L (SD=0.31)~8.5-fold[3]
3-O-Methyldopa Dried Blood Spots (DBS)LC-MS/MS3248-4272 nmol/LNormal controls not specified in the same unitsN/A[4]
3-O-Methyldopa Dried Blood Spots (DBS)FIA-MS/MS10.51 µmol/L (one patient)Mean (newborns): 1.33 µmol/L (SD=0.56)~7.9-fold[5]

Experimental Protocols

Measurement of this compound (VLA) in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including VLA, in urine.

VLA_Protocol start Urine Sample acidification Acidify Sample (e.g., with HCl) start->acidification extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidification->extraction evaporation Evaporate to Dryness extraction->evaporation derivatization Derivatization (e.g., Trimethylsilylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (VLA/VMA Ratio) gcms->data

Caption: Workflow for urinary this compound analysis by GC-MS.

Detailed Steps:

  • Sample Preparation: A specific volume of urine, often normalized to creatinine concentration, is used.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid (HCl), to a pH below 2 to protonate the organic acids.

  • Extraction: The acidified sample undergoes liquid-liquid extraction with an organic solvent, such as ethyl acetate. This separates the organic acids from the aqueous urine matrix.

  • Evaporation: The organic solvent containing the extracted acids is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is chemically derivatized to increase the volatility and thermal stability of the organic acids for gas chromatography. A common method is trimethylsilylation.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and identified by their mass spectra.

  • Quantification: The concentrations of VLA and VMA are determined, and the VLA/VMA ratio is calculated.

Measurement of 3-O-Methyldopa (3-OMD) in Dried Blood Spots (DBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical procedure for the quantification of 3-OMD from DBS, a method well-suited for newborn screening.

OMD_Protocol start Dried Blood Spot punch Punch DBS Disc start->punch extraction Extraction with Solvent + Internal Standard punch->extraction derivatization Optional Derivatization (e.g., Butanolic HCl) extraction->derivatization lcmsms LC-MS/MS Analysis derivatization->lcmsms data Data Analysis (Quantify 3-OMD) lcmsms->data

Caption: Workflow for 3-O-Methyldopa analysis in DBS by LC-MS/MS.

Detailed Steps:

  • Sample Collection: A small disc is punched from a dried blood spot card.

  • Extraction: The punched disc is placed in a well of a microplate or a tube. An extraction solution, typically methanol containing a deuterated internal standard (e.g., 3-OMD-d3), is added to elute the analyte.

  • Derivatization (Optional but can improve sensitivity): The extracted sample is dried and then derivatized. For example, with butanolic HCl to form butyl esters.[4]

  • LC-MS/MS Analysis: The extracted and possibly derivatized sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. The 3-OMD is separated from other components and quantified based on its specific mass transitions.

  • Quantification: The concentration of 3-OMD is determined by comparing its response to that of the internal standard.

Comparison and Conclusion

Both this compound (as the VLA/VMA ratio) and 3-O-methyldopa are valuable biomarkers for the diagnosis of AADC deficiency.

This compound (VLA/VMA Ratio):

  • Advantages: The VLA/VMA ratio shows a very large fold-increase in AADC deficient patients, providing a clear diagnostic signal.[1][2] The analysis can be integrated into existing urinary organic acid screening programs.

  • Disadvantages: The elevation of VLA alone can be subtle, making the ratio to VMA essential for reliable diagnosis.[2] Urine collection can be more challenging in certain patient populations compared to a blood spot.

3-O-Methyldopa (3-OMD):

  • Advantages: Measurement in dried blood spots is minimally invasive, making it ideal for newborn screening and monitoring of pediatric patients.[3][5] The stability of 3-OMD in DBS simplifies sample transport and storage.

  • Disadvantages: The fold-increase of 3-OMD, while significant, may be less pronounced than that of the VLA/VMA ratio. There can be an age-dependent decrease in 3-OMD concentrations.

Overall Recommendation:

The choice of biomarker may depend on the clinical context. For newborn screening programs, 3-OMD in DBS is the more practical and widely adopted method due to the ease and minimally invasive nature of sample collection. For symptomatic individuals where a urine sample is readily available, the VLA/VMA ratio offers a robust diagnostic marker with a large differential between affected and unaffected individuals. In a research or drug development setting, the parallel measurement of both biomarkers could provide a more comprehensive picture of the metabolic dysregulation in AADC deficiency.

References

Reference intervals for urinary Vanillactic acid in a healthy pediatric population.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference intervals for urinary vanillactic acid (VLA) in a healthy pediatric population. The information is intended to support researchers, scientists, and professionals in drug development in the accurate interpretation of urinary organic acid profiles in children. This document summarizes available quantitative data, details the experimental protocols for VLA measurement, and presents a visual representation of the analytical workflow.

Quantitative Data Summary

A study by Brennenstuhl et al. (2020) analyzed urine samples from 10,095 individuals in a control group without aromatic L-amino acid decarboxylase (AADC) deficiency, which included a pediatric population. The findings from this extensive cohort are summarized in the table below. It is important to note that while this study provides a robust overall reference range, it does not offer a specific breakdown by discrete pediatric age groups (e.g., neonates, infants, young children, adolescents). The concentration of many urinary organic acids tends to decrease with age, underscoring the importance of interpreting results in the context of age-matched data where available.[1]

AnalytePopulationMean Concentration (mmol/mol creatinine)Standard Deviation (SD)Range (mmol/mol creatinine)Analytical MethodReference
This compound (VLA)Non-AADC Deficient Controls (n=10,095)0.31.180 - 57.79Gas Chromatography-Mass Spectrometry (GC-MS)Brennenstuhl et al., 2020[2]

Experimental Protocols

The accurate quantification of urinary this compound relies on a well-defined and validated analytical methodology. The most commonly employed technique is gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and specificity for the identification and quantification of organic acids in complex biological matrices like urine.

Urine Sample Collection and Handling in a Pediatric Population
  • Collection: For infants and young children who are not toilet-trained, a urine collection bag can be affixed over the genital area to collect a sample. For older children, a mid-stream clean-catch urine sample is preferred to minimize contamination. First morning voids are often recommended as they are typically more concentrated.

  • Volume: A minimum of 5-10 mL of urine is generally required for organic acid analysis.

  • Storage and Transport: Urine specimens should be collected in sterile, preservative-free containers. Immediately after collection, the sample should be frozen at -20°C or lower to ensure the stability of the analytes. For transport to the laboratory, samples should be shipped on dry ice to maintain a frozen state.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary this compound

The following protocol is a generalized representation of the steps involved in the GC-MS analysis of urinary organic acids, including this compound. Specific parameters may vary between laboratories.

  • Internal Standard Addition: An internal standard, a stable isotope-labeled version of an analyte or a compound with similar chemical properties not naturally present in the sample, is added to a known volume of urine. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid, to a pH of approximately 1. This protonates the organic acids, making them less water-soluble and more amenable to extraction.

  • Liquid-Liquid Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate or a combination of ethyl acetate and diethyl ether. The organic acids partition into the organic layer, separating them from the aqueous urine matrix.

  • Evaporation: The organic solvent extract is evaporated to dryness under a gentle stream of nitrogen. This step concentrates the organic acids.

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the dried organic acid residues are chemically modified in a process called derivatization. A common method is trimethylsilylation, where a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to replace active hydrogen atoms with trimethylsilyl (TMS) groups.

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

    • Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried through the column by an inert carrier gas (e.g., helium).

    • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Analysis: The this compound is identified by its characteristic retention time in the chromatogram and its unique mass spectrum. The concentration is calculated by comparing the peak area of the analyte to that of the internal standard and is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

Experimental Workflow for Urinary this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis urine_sample Urine Sample Collection add_is Internal Standard Addition urine_sample->add_is acidification Acidification (pH ~1) add_is->acidification extraction Liquid-Liquid Extraction acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (TMS) evaporation->derivatization gc_injection GC Injection & Separation derivatization->gc_injection Inject Derivatized Sample ms_detection MS Ionization & Detection gc_injection->ms_detection data_analysis Data Analysis ms_detection->data_analysis result result data_analysis->result VLA Concentration (mmol/mol creatinine)

Caption: Workflow for the analysis of urinary this compound by GC-MS.

Logical Relationship of Key Analytical Steps

Caption: Key principles of the analytical method for urinary VLA.

References

Safety Operating Guide

Proper Disposal of Vanillactic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of vanillactic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Assessment and Safety Precautions
Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. These properties are important for understanding its chemical behavior and informing safe handling and disposal practices.

PropertyValue
Molecular FormulaC₁₀H₁₂O₅
Molecular Weight~212.2 g/mol
Physical StateSolid at room temperature
Water Solubility4.3 g/L
pKa (Strongest Acidic)~3.37

Data sourced from PubChem and FooDB.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for the disposal of organic acid waste in a laboratory setting.

1. Waste Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).

  • Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as bases, oxidizing agents, or reactive metals.

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.

  • Clearly label the container with "Hazardous Waste," "this compound Waste," and the date accumulation started. The exact contents of the container must be clearly identified.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent spills.

  • Keep the waste container closed at all times, except when adding waste.

4. Neutralization (for dilute aqueous solutions only):

  • While drain disposal is not recommended, very dilute aqueous solutions of this compound may, in some jurisdictions and with institutional approval, be neutralized prior to drain disposal.

  • If permitted, slowly add a weak base, such as sodium bicarbonate, to the dilute solution while stirring in a fume hood. Monitor the pH to ensure it is within the acceptable range for drain disposal (typically between 6 and 9).

  • Crucially, always consult your institution's specific guidelines and local regulations before neutralizing and disposing of any chemical waste down the drain.

5. Professional Disposal:

  • This compound waste, especially in solid form or in concentrated solutions, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's procedures for requesting a chemical waste pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor.

  • For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VanillacticAcidDisposal start Start: this compound Waste Generated waste_form Is the waste solid, concentrated, or in an organic solvent? start->waste_form aqueous_check Is the waste a dilute aqueous solution? waste_form->aqueous_check No collect_waste Collect in a labeled, compatible hazardous waste container. waste_form->collect_waste Yes aqueous_check->collect_waste No (Uncertain) consult_ehs Consult Institutional EHS Policy and Local Regulations aqueous_check->consult_ehs Yes store_waste Store container in a designated satellite accumulation area. collect_waste->store_waste drain_disposal_allowed Is drain disposal of neutralized acid permitted? consult_ehs->drain_disposal_allowed drain_disposal_allowed->collect_waste No neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 9. drain_disposal_allowed->neutralize Yes drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal end End: Waste Properly Disposed drain_disposal->end request_pickup Arrange for pickup by EHS or a licensed waste contractor. store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Vanillactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Vanillactic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Physicochemical and Safety Data
PropertyValueSource
Chemical Name 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[1]
Molecular Formula C₁₀H₁₂O₅[1][2]
Molecular Weight 212.20 g/mol [1][2]
Physical State Solid[1][2]
pKa (Strongest Acidic) ~3.37 (Predicted)[2]
Water Solubility 4.3 g/L (Predicted)[2]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliant
Hand Protection Nitrile glovesStandard laboratory grade
Body Protection Laboratory coatStandard
Respiratory Protection Not generally required for small quantities. Use a NIOSH-approved respirator if creating dust or aerosols.-

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Pre-Handling
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood if there is a risk of dust or aerosol generation.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Handle this compound as a solid.

    • When weighing, use a chemical fume hood or an enclosure to minimize the potential for inhaling dust.

    • Use appropriate tools (e.g., spatula, weigh paper) to transfer the solid. Avoid creating dust.

  • Solution Preparation:

    • If preparing a solution, add the solid this compound to the solvent slowly.

    • If the dissolution process is exothermic or produces vapors, perform this step in a chemical fume hood.

Post-Handling and Decontamination
  • Cleaning: Clean all equipment and the work area thoroughly after use. Use a suitable solvent to remove any residual this compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Contaminated consumables (e.g., gloves, weigh papers, paper towels) should also be placed in this container.

  • Liquid Waste:

    • Aqueous solutions of this compound can be neutralized with a mild base (e.g., sodium bicarbonate) to a pH between 6 and 8.

    • Check with your institution's environmental health and safety (EHS) office for guidance on the disposal of the neutralized solution down the drain. Some institutions may require it to be collected as chemical waste.

    • Organic solvent solutions containing this compound must be collected in a designated, labeled container for hazardous waste.

Waste Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of solid chemical waste in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

VanillacticAcidHandling This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal start Start: Experiment with this compound risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather PPE and Materials risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Weigh and Transfer Solid don_ppe->handle_solid prepare_solution Prepare Solution (if needed) handle_solid->prepare_solution clean_area Clean Work Area and Equipment prepare_solution->clean_area doff_ppe Doff and Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid and Liquid Waste wash_hands->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End of Procedure request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.